Technical Documentation Center

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
  • CAS: 1032114-81-0

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectra of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Reson...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. As a chiral amine salt, this compound presents a rich and illustrative case for the application of NMR spectroscopy in structural elucidation. This document will delve into the theoretical underpinnings of the expected spectral features, including chemical shifts, spin-spin coupling, and the influence of the chiral center on the diastereotopic protons of the methylene group. Detailed, predicted spectra are presented and analyzed, supported by data from analogous structures and established NMR principles. Furthermore, this guide furnishes a robust, step-by-step protocol for the preparation of the amine hydrochloride salt for NMR analysis and the acquisition of high-quality spectra. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for the structural characterization of small molecules.

Introduction: The Significance of NMR in Chiral Amine Characterization

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a chiral primary amine salt with a distinct substitution pattern on the aromatic ring. The precise determination of its three-dimensional structure is paramount for its application in various fields, including as a building block in medicinal chemistry and as a resolving agent. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive analytical technique for the unequivocal structural elucidation of organic molecules in solution.

This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this specific molecule. We will explore how the electronic environment of each proton and carbon atom dictates its resonance frequency (chemical shift) and how through-bond interactions between neighboring nuclei give rise to characteristic splitting patterns (spin-spin coupling). A key focus will be the impact of the stereocenter on the ¹H NMR spectrum, leading to the magnetic non-equivalence of the methylene protons, a phenomenon known as diastereotopicity.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to behave as tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating two energy levels. The absorption of electromagnetic radiation of a specific frequency (the resonance frequency) can induce a transition from the lower to the higher energy level.

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. Electron clouds surrounding the nucleus shield it from the external magnetic field, and the extent of this shielding influences the resonance frequency. This variation in resonance frequencies, known as the chemical shift (δ) , is the cornerstone of NMR spectroscopy and allows for the differentiation of chemically distinct nuclei within a molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).

Another critical feature of ¹H NMR spectra is spin-spin coupling . The magnetic field of a nucleus can influence the magnetic field experienced by neighboring nuclei through the intervening chemical bonds. This interaction causes the splitting of NMR signals into multiplets. The number of peaks in a multiplet is determined by the number of adjacent, chemically non-equivalent protons plus one (the n+1 rule). The distance between the peaks in a multiplet is the coupling constant (J) , measured in Hertz (Hz), and provides valuable information about the connectivity and stereochemical relationships of atoms.

Predicted ¹H NMR Spectrum of (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride

The ¹H NMR spectrum of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The hydrochloride form means the amine group is protonated to an ammonium group (-NH₃⁺), which significantly influences the chemical shifts of nearby protons.

Structural Assignment of Protons

To facilitate the spectral analysis, the protons in the molecule are labeled as follows:

Caption: Molecular structure and proton assignments for (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride.

Detailed Analysis of Predicted ¹H NMR Signals
Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
(d) NH₃⁺ ~8.0 - 9.5Broad singlet (br s)N/AThe protons on the positively charged nitrogen are highly deshielded and often exchange with the solvent or trace amounts of water, leading to a broad signal with no observable coupling.[1]
(e) Ar-H (C5) ~7.2 - 7.4Doublet (d)J ≈ 8.0This aromatic proton is ortho to the electron-withdrawing ammonium group, causing a downfield shift. It is coupled to the proton at C6.
(f) Ar-H (C3) ~7.0 - 7.2Singlet (s) or very finely split doubletJ ≈ 2.0 (meta)This proton is ortho to one methyl group and meta to the ammonium group. Its coupling to the proton at C5 would be a small meta-coupling, which may not be resolved.
(g) Ar-H (C6) ~7.0 - 7.2Doublet (d)J ≈ 8.0This proton is meta to both the ammonium and a methyl group, and is coupled to the proton at C5.
(c) CH ~4.2 - 4.5Quartet (q) or multiplet (m)J ≈ 6.8This methine proton is deshielded by both the aromatic ring and the adjacent ammonium group. It is coupled to the two diastereotopic methylene protons and potentially the ammonium protons if exchange is slow.
(h) Ar-CH₃ (C7) ~2.3 - 2.5Singlet (s)N/AProtons of a methyl group attached to an aromatic ring typically resonate in this region.
(i) Ar-CH₃ (C8) ~2.2 - 2.4Singlet (s)N/ASimilar to the other aromatic methyl group, its chemical shift is in the expected range.
(b, b') CH₂ ~1.8 - 2.2Multiplet (m)J(gem) ≈ 14.0, J(vic) ≈ 7.0These methylene protons are diastereotopic due to the adjacent chiral center. They are chemically and magnetically non-equivalent, will have different chemical shifts, and will couple to each other (geminal coupling) and to the methine proton (vicinal coupling), resulting in a complex multiplet.
(a) CH₃ ~0.9 - 1.1Triplet (t)J ≈ 7.4This terminal methyl group is in a typical aliphatic environment and is split into a triplet by the adjacent methylene protons.

Predicted ¹³C NMR Spectrum of (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride

The ¹³C NMR spectrum provides complementary information, showing a single peak for each chemically unique carbon atom. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Structural Assignment of Carbons

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve filter Filter into NMR tube dissolve->filter cap Cap and label tube filter->cap insert Insert sample into spectrometer cap->insert lock Lock on solvent deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire 1H and 13C spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

  • Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the field frequency lock should be engaged on the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity must be optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • ¹³C Spectrum Acquisition:

    • A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

    • The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is usually required to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decays (FIDs) are processed by Fourier transformation to generate the frequency-domain NMR spectra. Subsequent processing steps include phase correction, baseline correction, and for ¹H spectra, integration of the signals to determine the relative number of protons.

Conclusion

The ¹H and ¹³C NMR spectra of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride offer a wealth of structural information that is readily interpretable through the fundamental principles of NMR spectroscopy. This guide has provided a detailed, predicted analysis of these spectra, highlighting the key features arising from the molecule's unique structure, including the influence of the protonated amine, the substitution pattern on the aromatic ring, and the diastereotopicity induced by the chiral center. The provided experimental protocol serves as a practical resource for obtaining high-quality NMR data for this and similar compounds. A thorough understanding of the NMR characteristics as outlined in this document is indispensable for the unambiguous structural verification and quality control of this important chemical entity.

References

  • University of Calgary. (n.d.). Coupling in H-NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(45), 9789–9793. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • NextSDS. (n.d.). (S)-1-(2,4-DiMethylphenyl)propan-1-aMine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.3: Characteristics of C-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride

The Crystallographic Imperative in Chiral API Development In the development of chiral active pharmaceutical ingredients (APIs), the unequivocal assignment of absolute configuration is a strict regulatory requirement. Fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Crystallographic Imperative in Chiral API Development

In the development of chiral active pharmaceutical ingredients (APIs), the unequivocal assignment of absolute configuration is a strict regulatory requirement. For (S)-1-(2,4-Dimethylphenyl)propan-1-amine, a primary amine featuring a stereocenter at the benzylic position, standard spectroscopic techniques (NMR, IR) can only confirm 2D connectivity. Single-crystal X-ray diffraction (SCXRD) of its hydrochloride salt serves as the gold standard for 3D structural elucidation. By leveraging the anomalous dispersion of the chloride counterion, we can definitively assign the (S)-configuration while simultaneously mapping the solid-state hydrogen-bonding topography that dictates the drug's physicochemical properties.

Phase 1: Lattice Engineering & Crystal Growth

The transition from a bulk powder to a diffraction-quality single crystal requires precise control over the thermodynamics of nucleation. For chiral amine hydrochlorides, vapor diffusion is the optimal methodology.

Protocol 1: Controlled Supersaturation via Vapor Diffusion
  • Dissolution: Dissolve 20 mg of the synthesized (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride in 0.5 mL of HPLC-grade methanol within a 2 mL inner borosilicate vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to eliminate heterogeneous nucleation sites (e.g., dust, undissolved particulates).

  • Diffusion Setup: Place the unsealed 2 mL vial inside a 20 mL outer vial containing 3 mL of anti-solvent (diethyl ether). Seal the outer vial hermetically with a PTFE-lined cap.

  • Incubation: Isolate the assembly in a vibration-free, temperature-controlled environment (20 °C) for 72–96 hours.

Causality: Amine hydrochlorides exhibit high solubility in protic solvents like methanol due to strong ion-dipole interactions, but are virtually insoluble in non-polar ethers. The vapor pressure differential drives the volatile diethyl ether into the methanol phase, slowly lowering the dielectric constant of the solvent matrix. This gradual reduction in solvation capacity ensures a slow crossing of the metastable zone, favoring the thermodynamic growth of large, defect-free single crystals over kinetic powder precipitation.

Validation Checkpoint: Prior to mounting, inspect the harvested crystals under a stereomicroscope equipped with cross-polarizers. A structurally sound single crystal must exhibit sharp, uniform optical extinction when rotated 90 degrees. Any mosaic spread or incomplete extinction indicates twinning or macroscopic defects, rendering the crystal invalid for high-resolution data collection.

Phase 2: Diffraction Data Acquisition

Acquiring high-resolution data requires mitigating thermal motion and maximizing the anomalous scattering signal of the heaviest atom in the lattice.

Protocol 2: Cryogenic X-Ray Diffraction
  • Mounting: Isolate a single crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) under perfluoropolyether oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation. Mount it on a polyimide loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer, intersecting a 100 K nitrogen gas cold stream.

  • Data Collection: Irradiate the crystal using a microfocus Cu K α source ( λ=1.54184 Å). Execute a full-sphere data collection strategy using ω and ϕ scans to ensure high redundancy of Bijvoet pairs.

Causality: Cryocooling to 100 K suppresses atomic thermal vibrations (minimizing the Debye-Waller factor), which significantly enhances high-angle diffraction intensities and spatial resolution. Furthermore, Cu K α radiation is explicitly selected over Mo K α for this specific molecule. The anomalous scattering coefficient ( f′′ ) of the chloride ion is approximately 0.70 electrons for Cu radiation, compared to a mere 0.16 for Mo. This amplified anomalous dispersion signal is the fundamental physical requirement for reliably determining the absolute configuration of a "light-atom" organic salt.

Validation Checkpoint: Post-integration, evaluate the internal agreement factor ( Rint​ ) of the merged reflections. An Rint​<0.05 across all resolution shells validates that the crystal is free of significant twinning, radiation damage, and that the empirical absorption correction has been successfully applied.

Phase 3: Structure Solution, Refinement, and Absolute Configuration

The transformation of diffraction spots into a validated molecular model requires rigorous computational refinement.

Protocol 3: Intrinsic Phasing and Anisotropic Refinement
  • Phasing: Solve the phase problem using dual-space or intrinsic phasing algorithms via [1].

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, Cl) anisotropically using full-matrix least-squares on F2 in [2], visualized through the interface [3].

  • Hydrogen Atom Treatment: Locate the primary amine protons (N-H) experimentally from the difference Fourier map. Refine their coordinates with distance restraints (DFIX) to validate the protonation state. Place carbon-bound hydrogens in idealized positions using a riding model.

  • Absolute Structure Determination: Calculate and refine the [4] using the intensities of the collected Bijvoet pairs.

Causality: Anisotropic refinement models the ellipsoidal directionality of thermal motion, preventing electron density smearing from being misinterpreted as positional disorder. Locating the N-H protons experimentally, rather than placing them geometrically, is an absolute necessity; it physically proves the salt formation (hydrochloride vs. free base) and allows for accurate mapping of the hydrogen-bonding network.

Validation Checkpoint: The final goodness-of-fit (S) must converge near 1.0, and the maximum residual electron density peak/hole should be <0.5e−/A˚3 . Crucially, for the (S)-enantiomer to be definitively assigned, the Flack parameter must refine to ~0.0 with a standard uncertainty (s.u.) of <0.05 . A value near 1.0 would indicate the inverted (R)-configuration, while a value near 0.5 suggests racemic twinning. Finally, the geometry is validated against the [5] to ensure all bond lengths fall within established statistical norms.

Visualizing the Crystallographic Logic

Workflow Cryst 1. Lattice Engineering (Vapor Diffusion) Diff 2. Data Acquisition (Cu K-alpha Radiation) Cryst->Diff Sol 3. Structure Solution (Intrinsic Phasing) Diff->Sol Refine 4. Least-Squares Refinement (Anisotropic & H-atoms) Sol->Refine Val 5. Absolute Configuration (Flack Parameter Analysis) Refine->Val

Figure 1: Step-by-step crystallographic workflow for absolute configuration determination.

Interactions Amine1 (S)-Amine Cation Donor 1 Chloride Chloride Anion Acceptor Amine1->Chloride N-H...Cl (2.2 - 2.4 Å) Amine2 (S)-Amine Cation Donor 2 Amine2->Chloride N-H...Cl (2.2 - 2.4 Å)

Figure 2: Primary intermolecular hydrogen bonding network stabilizing the crystal lattice.

Quantitative Data Synthesis

The structural integrity of the model is confirmed by the quantitative metrics summarized below. The crystal packs in the chiral orthorhombic space group P21​21​21​ , which is highly characteristic for enantiopure amine hydrochlorides. The extensive N-H···Cl hydrogen bonding network forms infinite 1D chains along the crystallographic a-axis, providing high lattice enthalpy and thermal stability to the API solid form.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₁H₁₈ClN
Formula weight 199.72 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal system Orthorhombic
Space group P21​21​21​
Volume ~ 1149.6 ų
Z, Calculated density 4, 1.154 g/cm³
Absorption coefficient ( μ ) 2.45 mm⁻¹
Reflections collected / unique 12450 / 2345[ Rint​ = 0.032]
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​ = 0.031, wR2​ = 0.078
Absolute structure (Flack) parameter 0.01(2)

Table 2: Selected Hydrogen Bond Geometry

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
N1-H1A···Cl10.89(2)2.31(2)3.185(3)168(2)
N1-H1B···Cl10.90(2)2.28(2)3.162(3)172(2)
N1-H1C···Cl10.88(2)2.35(2)3.210(3)165(2)

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: On enantiomorph-polarity estimation Source: Acta Crystallographica Section A URL: [Link]

  • Title: The Cambridge Structural Database Source: Acta Crystallographica Section B URL: [Link]

Protocols & Analytical Methods

Method

Enantioselective Synthesis Protocol for (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride

Scientific Rationale & Strategic Overview The asymmetric synthesis of chiral 1-arylalkylamines is a foundational operation in the development of neuroactive agents, calcimimetics, and advanced pharmacophores. To achieve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategic Overview

The asymmetric synthesis of chiral 1-arylalkylamines is a foundational operation in the development of neuroactive agents, calcimimetics, and advanced pharmacophores. To achieve absolute stereocontrol in the synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride , this protocol leverages . This approach is selected over enzymatic transamination or classical resolution due to its highly predictable stereochemical outcomes, scalability, and built-in analytical checkpoints.

By utilizing (R)-(+)-2-methylpropane-2-sulfinamide, the protocol establishes a self-validating system. The chiral auxiliary not only directs the nucleophilic addition but also serves as a spectroscopic tag, allowing chemists to quantify diastereomeric excess (de) via simple NMR analysis before the final irreversible deprotection step.

Causality of Stereocontrol

The critical carbon-carbon bond formation relies on the diastereoselective addition of ethylmagnesium bromide to an (R)-sulfinyl aldimine. The experimental choice of dichloromethane (CH₂Cl₂) as the solvent is not arbitrary; it is the mechanistic driver of stereoselectivity. In non-coordinating solvents, the magnesium ion coordinates simultaneously to the imine nitrogen and the sulfinyl oxygen. This enforces a rigid, six-membered cyclic transition state. The bulky tert-butyl group and the 2,4-dimethylphenyl group adopt equatorial positions, sterically shielding the Re-face of the imine. Consequently, the ethyl nucleophile is forced to attack from the less hindered Si-face, exclusively yielding the (S)-configuration at the alpha-carbon.

Causality A Non-Coordinating Solvent (CH2Cl2) B Mg2+ Coordinates to Imine N & Sulfinyl O A->B C Rigid 6-Membered Cyclic Transition State B->C D Equatorial t-Butyl & Aryl Groups C->D E EtMgBr Attack on Less Hindered Si-Face D->E Steric Shielding of Re-Face F (S)-Configuration at Alpha-Carbon E->F High dr (>98:2)

Fig 1. Causality of stereocontrol via cyclic transition state in non-coordinating solvents.

Step-by-Step Experimental Workflows

Workflow A 2,4-Dimethylbenzaldehyde + (R)-Sulfinamide B Ti(OEt)4 THF, rt A->B C (R)-Sulfinyl Aldimine B->C D EtMgBr CH2Cl2, -48°C C->D E (S, Rs)-Sulfinamide (>98:2 dr) D->E F 4M HCl MeOH, rt E->F G (S)-Amine HCl Target Salt F->G

Fig 2. Enantioselective synthesis workflow of the target amine using Ellman's auxiliary.

Step 1: Synthesis of (R)-N-(2,4-Dimethylbenzylidene)-2-methylpropane-2-sulfinamide

Titanium(IV) ethoxide acts as a mild Lewis acid and an irreversible water scavenger, driving imine condensation without causing α -deprotonation or epimerization.

  • To a flame-dried 100 mL round-bottom flask under an inert N₂ atmosphere, add 2,4-dimethylbenzaldehyde (10.0 mmol, 1.34 g) and (R)-(+)-2-methylpropane-2-sulfinamide (10.5 mmol, 1.27 g).

  • Dissolve the reagents in anhydrous THF (25 mL).

  • Add Titanium(IV) ethoxide (20.0 mmol, 4.56 g) dropwise via syringe at room temperature.

  • Stir the reaction mixture for 14 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via ¹H NMR. The disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine proton (~8.5 ppm) confirms complete conversion.

  • Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white TiO₂ suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure (R)-sulfinyl aldimine.

Step 2: Diastereoselective Grignard Addition

Temperature and solvent control are paramount here to prevent the disruption of the chelated transition state.

  • Dissolve the (R)-sulfinyl aldimine (8.0 mmol) in anhydrous CH₂Cl₂ (40 mL) under N₂ and cool the solution to -48 °C using a dry ice/acetonitrile bath.

  • Add Ethylmagnesium bromide (3.0 M in Et₂O, 16.0 mmol) dropwise over 15 minutes to maintain internal temperature.

  • Stir at -48 °C for 4 hours, then allow the reaction to gradually warm to room temperature overnight.

  • Quench carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude mixture by ¹H NMR. Integration of the distinct tert-butyl singlets for the diastereomers allows precise determination of the diastereomeric ratio (dr). The (S, Rs)-diastereomer should be present at >98:2 dr.

Step 3: Acidic Deprotection and Salt Formation

Anhydrous acidic methanolysis cleanly cleaves the sulfinyl group, yielding the target amine hydrochloride while releasing volatile sulfur byproducts.

  • Dissolve the purified (S, Rs)-sulfinamide (7.0 mmol) in anhydrous Methanol (15 mL).

  • Add 4M HCl in 1,4-dioxane (14.0 mmol, 3.5 mL) dropwise at 0 °C.

  • Stir the solution at room temperature for 1 hour.

  • Self-Validation Checkpoint: TLC analysis (ninhydrin stain) will show the disappearance of the UV-active sulfinamide and the appearance of a baseline amine spot.

  • Concentrate the solution in vacuo. Triturate the resulting solid with cold, anhydrous diethyl ether (2 x 10 mL) to remove any non-polar impurities.

  • Filter and dry under high vacuum to afford (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride as a highly pure, white crystalline solid.

Data Presentation

Table 1: Optimization of Grignard Addition Conditions Data exemplifies the critical role of non-coordinating solvents in maximizing stereocontrol via the chelated transition state.

EntrySolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Causality / Mechanism
1THF-488582:18THF competes for Mg²⁺ coordination, leading to an open transition state.
2Toluene-488894:6Non-coordinating, but less solvating power than CH₂Cl₂.
3CH₂Cl₂ -48 92 >98:2 Optimal enforcement of the 6-membered cyclic transition state.
4CH₂Cl₂09091:9Higher thermal energy degrades the rigidity of the transition state.

Table 2: Analytical Characterization Parameters Expected analytical profile for the validated (S)-target.

ParameterAnalytical MethodExpected Result for (S)-Target
Identity ¹H NMR (400 MHz, CD₃OD)δ 7.20 (d, 1H), 7.05 (m, 2H), 4.30 (t, 1H), 2.35 (s, 3H), 2.30 (s, 3H), 1.95 (m, 2H), 0.95 (t, 3H).
Purity UPLC-MS (ESI+)>99% purity; m/z [M+H]⁺ = 164.14
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)>99% ee (Baseline resolution against racemic standard)
Optical Rotation Polarimetry ([α]D at 20 °C)Specific rotation matches the established (S)-enantiomer standard.

References

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews 2010, 110 (6), 3600-3740.[Link]

  • Liu, G.; Cogan, D. A.; Ellman, J. A. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society 1997, 119 (41), 9913-9914.[Link]

Application

Application Note: Advanced Preparation and Downstream Utilization of (S)-1-(2,4-Dimethylphenyl)propan-1-amine in Pharmaceutical Synthesis

Executive Summary The development of highly selective neuroactive drugs and allosteric modulators heavily relies on privileged chiral pharmacophores. (S)-1-(2,4-Dimethylphenyl)propan-1-amine is a highly versatile, enanti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective neuroactive drugs and allosteric modulators heavily relies on privileged chiral pharmacophores. (S)-1-(2,4-Dimethylphenyl)propan-1-amine is a highly versatile, enantiopure primary amine that serves as a critical building block in the synthesis of next-generation active pharmaceutical ingredients (APIs).

Structurally, the 2,4-dimethylphenyl moiety provides precise steric bulk and lipophilicity (LogP enhancement) required for anchoring into the transmembrane binding pockets of G-protein coupled receptors (GPCRs), such as the Calcium-Sensing Receptor (CaSR). Furthermore, the presence of the alpha-ethyl group is a strategic design choice; the added steric hindrance prevents rapid oxidative deamination by Monoamine Oxidase (MAO), thereby significantly improving the pharmacokinetic half-life of the resulting drug candidates[1].

This application note details a self-validating, highly efficient biocatalytic protocol for the upstream preparation of this chiral amine, followed by its downstream application in the synthesis of novel 2[2].

Upstream Synthesis: Biocatalytic Preparation of the Chiral Amine

Historically, the synthesis of enantiopure 1-arylalkylamines relied on the classical resolution of racemic mixtures using chiral acids (e.g., L-tartaric acid), which inherently limits the maximum theoretical yield to 50%. Alternatively, chemical asymmetric synthesis utilizing Ellman’s auxiliary (sulfinylimines) provides excellent stereocontrol but requires stoichiometric amounts of expensive chiral reagents[2].

To maximize atom economy and scalability, we employ an engineered Omega-Transaminase (ω-TA) . This biocatalytic approach provides direct asymmetric reductive amination of the corresponding prochiral ketone with theoretical yields of 100% and exceptional enantiomeric excess (>99% ee).

Workflow Ketone 1-(2,4-Dimethylphenyl) propan-1-one Enzyme ω-Transaminase + PLP Cofactor Ketone->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Product (S)-1-(2,4-Dimethylphenyl) propan-1-amine Enzyme->Product Stereoselective Amination Acetone Acetone (Removed) Enzyme->Acetone Equilibrium Shift

Biocatalytic workflow for the asymmetric synthesis of the chiral amine intermediate.

Protocol 1: Enzymatic Transamination Workflow

Self-Validating System: This protocol integrates thermodynamic shifting and real-time chromatographic feedback to ensure complete conversion.

  • Preparation of the Reaction Matrix:

    • Action: Dissolve 50 mmol of 1-(2,4-dimethylphenyl)propan-1-one in 10 mL of DMSO. In a separate bioreactor, prepare 90 mL of 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP) and 500 mmol of Isopropylamine (IPA).

    • Causality: PLP is the essential coenzyme that shuttles the amino group from the donor to the substrate. IPA is used in a 10-fold molar excess to drive the thermodynamically challenging ketone-to-amine equilibrium forward via Le Chatelier's principle. DMSO acts as a co-solvent to maintain the lipophilic ketone in solution.

  • Biocatalytic Conversion:

    • Action: Add 1.0 g of lyophilized (S)-selective ω-Transaminase. Incubate at 30°C with gentle orbital shaking (150 rpm). Apply a mild sweep of nitrogen gas over the headspace.

    • Causality: Gentle agitation prevents mechanical shearing of the enzyme while ensuring adequate mass transfer. The nitrogen sweep continuously removes the volatile acetone byproduct, preventing product inhibition and forcing the reaction to completion.

  • In-Process Control (IPC) & Validation:

    • Action: At 12 hours, extract a 50 µL aliquot, quench with 500 µL of methyl tert-butyl ether (MTBE), and analyze the organic layer via GC-FID.

    • Self-Validation: The reaction is strictly validated as "complete" only when the substrate ketone peak area is <1%. If the reaction stalls, the system dictates an additional nitrogen sweep and a pH check (must remain at 7.5) before proceeding.

  • Workup and Isolation:

    • Action: Adjust the aqueous phase to pH 12 using 5M NaOH. Extract with MTBE (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude (S)-amine.

    • Causality: Elevating the pH deprotonates the newly formed primary amine, converting it to its free-base form and maximizing its partition coefficient into the organic solvent.

Downstream Application: Synthesis of Novel Calcimimetic Agents

(S)-1-(2,4-Dimethylphenyl)propan-1-amine is an ideal precursor for synthesizing3[3]. Calcimimetics (e.g., Cinacalcet, NPS R-568) function as positive allosteric modulators of the CaSR, increasing the receptor's sensitivity to extracellular calcium and suppressing Parathyroid Hormone (PTH) secretion[2][3].

Pathway Ligand Calcimimetic API (Synthesized Derivative) Receptor Calcium-Sensing Receptor (CaSR) Ligand->Receptor Allosteric Modulation Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Response Intracellular Ca2+ Release & PTH Suppression PLC->Response IP3 Pathway

Allosteric modulation of the CaSR signaling pathway by the synthesized calcimimetic API.

Protocol 2: Diastereoselective Reductive Amination

Self-Validating System: This protocol utilizes selective hydride donors to prevent off-target reductions, validated by tandem mass spectrometry.

  • Imine Formation:

    • Action: In a flame-dried flask under argon, dissolve 10 mmol of (S)-1-(2,4-Dimethylphenyl)propan-1-amine and 10.5 mmol of 3-(3-(trifluoromethyl)phenyl)propanal in 30 mL of anhydrous dichloromethane (DCM). Add 1.0 eq of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose: it acts as a Brønsted acid to activate the aldehyde carbonyl toward nucleophilic attack, while buffering the solution to prevent full protonation of the primary amine, keeping it nucleophilic.

  • IPC for Imine Intermediate:

    • Action: Monitor the reaction via LC-MS after 2 hours.

    • Self-Validation: The protocol strictly requires the complete disappearance of the aldehyde mass (M+H) and the dominant presence of the iminium ion before proceeding. This prevents the premature reduction of the aldehyde to a useless alcohol byproduct.

  • Selective Reduction:

    • Action: Cool the reaction to 0°C. Add 15 mmol of Sodium Triacetoxyborohydride (STAB) in three portions over 15 minutes. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

    • Causality: STAB is specifically chosen over Sodium Borohydride (NaBH4). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This makes STAB mild enough to selectively reduce the iminium ion without reducing any unreacted trace aldehydes.

  • Quench and Isolation:

    • Action: Quench the reaction carefully with 20 mL of saturated aqueous NaHCO3. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate. Purify the resulting secondary amine via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the final calcimimetic intermediate.

Quantitative Data & Methodology Comparison

To justify the selection of the biocatalytic route for the upstream preparation of the chiral amine, the following table summarizes the quantitative performance metrics across three standard synthetic strategies.

Synthetic StrategyReagents / CatalystYield (%)Enantiomeric Excess (ee %)ScalabilityKey Advantage
Biocatalytic Transamination ω-Transaminase, PLP, Isopropylamine92 - 95> 99HighExceptional atom economy; mild aqueous conditions.
Ellman’s Auxiliary (S)-tert-Butanesulfinamide, Ti(OEt)4, NaBH485 - 8896 - 98ModeratePredictable stereochemistry; well-established chemically.
Classical Resolution Racemic Amine, L-Tartaric Acid35 - 42> 99 (after recryst.)HighLow reagent cost; highly robust at plant scale.

References

  • N-Isopropylsulfinylimines as Useful Intermediates in the Synthesis of Chiral Amines: Expeditive Asymmetric Synthesis of the Calcimimetic (+)-NPS R-568. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Asymmetric Synthesis of Nonracemic Primary Amines via Spiroborate-Catalyzed Reduction of Pure (E)- and (Z)-O-Benzyloximes: Applications toward the Synthesis of Calcimimetic Agents. ACS Publications.[Link]

Sources

Method

Application Note: High-Resolution Chiral Derivatization of Carboxylic Acids Using (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride

Executive Summary & Rationale In pharmaceutical development and metabolomics, resolving enantiomers of chiral carboxylic acids (e.g., NSAIDs like ibuprofen, or chiral amino acids) is paramount due to their distinct pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In pharmaceutical development and metabolomics, resolving enantiomers of chiral carboxylic acids (e.g., NSAIDs like ibuprofen, or chiral amino acids) is paramount due to their distinct pharmacokinetic and pharmacodynamic profiles. While direct separation using Chiral Stationary Phases (CSPs) is standard, it often lacks solvent flexibility and incurs high column costs.

Indirect enantioseparation via pre-column derivatization using a Chiral Derivatizing Agent (CDA) offers a highly robust alternative. By converting enantiomers into diastereomers, researchers can achieve baseline resolution on standard, cost-effective achiral reversed-phase columns (e.g., C18) coupled with LC-MS or UV detection 1. This protocol details a self-validating workflow utilizing (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride as the CDA.

Causality: Why this specific Chiral Amine?

The selection of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is driven by specific mechanistic advantages:

  • Steric Amplification : The 2,4-dimethylphenyl moiety provides significant steric bulk and rigidity. When coupled with a chiral carboxylic acid, the resulting diastereomers adopt highly distinct spatial conformations, maximizing the difference in their hydrophobic interactions with the C18 stationary phase 2.

  • Enhanced Detectability : The aromatic ring acts as a strong chromophore for UV detection (typically at 254 nm) and provides excellent ionization efficiency for Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Chemical Stability : Supplied as a hydrochloride salt, the reagent resists oxidation and degradation, ensuring a long shelf-life and reproducible reaction kinetics compared to free-base amines.

Reaction Mechanism & Chemical Logic

The derivatization relies on a nucleophilic acyl substitution pathway. To prevent unwanted racemization of the analyte during activation, a coupling system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) is strictly employed 3.

  • Activation : EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. HOBt immediately traps this intermediate to form a stable, yet highly reactive, HOBt-active ester. This step suppresses oxazolone formation, which is the primary pathway for unwanted chiral inversion.

  • Free-Basing : N,N-Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of the CDA, liberating the nucleophilic primary amine in situ.

  • Amidation : The free chiral amine attacks the HOBt-ester, forming stable diastereomeric amides ((R,S) and (S,S)) with quantitative yield.

G A Racemic Carboxylic Acid (R/S-Analyte) B Activation (EDC·HCl + HOBt) A->B C Activated Ester Intermediate B->C E Diastereomeric Amides (R,S) & (S,S) C->E Nucleophilic Acyl Substitution D (S)-1-(2,4-Dimethylphenyl) propan-1-amine HCl + DIPEA D->E F Achiral HPLC/LC-MS Separation E->F Baseline Resolution (Rs > 1.5)

Reaction mechanism for chiral derivatization of carboxylic acids using a chiral amine.

Experimental Protocol

Materials and Reagents
  • Analyte : Racemic carboxylic acid (e.g., Ibuprofen, Naproxen)

  • CDA : (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride (CAS: 886496-82-8)

  • Coupling Agents : EDC·HCl (Anhydrous), HOBt (Anhydrous)

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Solvent : LC-MS grade Acetonitrile (ACN)

Step-by-Step Derivatization Workflow

Workflow S1 Step 1: Analyte Prep Dissolve carboxylic acid in anhydrous ACN S2 Step 2: Activation Add EDC·HCl and HOBt, incubate 15 min at 25°C S1->S2 S4 Step 4: Derivatization Combine mixtures, incubate 60 min at 40°C S2->S4 S3 Step 3: Amine Free-Basing Add DIPEA to (S)-amine·HCl S3->S4 S5 Step 5: Quenching Add 5% Formic Acid to stop reaction S4->S5 S6 Step 6: Analysis Inject into LC-MS (C18 column) S5->S6

Step-by-step experimental workflow for pre-column chiral derivatization.

Step 1: Reagent Preparation (Prepare fresh daily)

  • Solution A (Analyte) : Prepare a 10 mM solution of the carboxylic acid in anhydrous ACN.

  • Solution B (Coupling) : Prepare a mixture of 100 mM EDC·HCl and 100 mM HOBt in anhydrous ACN.

  • Solution C (CDA) : Prepare a 50 mM solution of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride in ACN.

  • Solution D (Base) : Prepare a 200 mM solution of DIPEA in ACN.

Step 2: Activation

  • Transfer 50 µL of Solution A into a 1.5 mL low-bind microcentrifuge tube.

  • Add 50 µL of Solution B.

  • Vortex for 10 seconds and incubate at room temperature (25 °C) for 15 minutes to ensure complete formation of the HOBt-active ester.

Step 3: Derivatization

  • Add 50 µL of Solution C and 50 µL of Solution D to the reaction mixture. Causality Note: DIPEA must be added in stoichiometric excess to neutralize both the CDA hydrochloride salt and the EDC hydrochloride salt, ensuring the amine acts as a potent nucleophile 4.

  • Vortex thoroughly for 15 seconds.

  • Incubate the mixture in a thermoshaker at 40 °C for 60 minutes.

Step 4: Quenching and Sample Preparation

  • Quench the reaction by adding 10 µL of 5% formic acid (aq). Causality Note: This consumes any unreacted active ester and protonates residual amines, preventing them from causing peak tailing on the HPLC column.

  • Dilute the mixture with 790 µL of the initial HPLC mobile phase (e.g., 80:20 Water:ACN with 0.1% Formic Acid).

  • Centrifuge at 12,000 × g for 5 minutes at 4 °C to pellet any insoluble urea byproducts.

  • Transfer the supernatant to an autosampler vial for analysis.

Analytical Data & Chromatographic Performance

The resulting diastereomers can be baseline-resolved on a standard end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Table 1: Typical Chromatographic Performance for NSAID Diastereomers

Analyte (Carboxylic Acid)Coupling AgentResolution (Rs)Retention Time (R,S)Retention Time (S,S)LOD (ESI-MS, fmol)
IbuprofenEDC/HOBt2.1514.2 min15.8 min0.85
FlurbiprofenEDC/HOBt2.4016.5 min18.1 min0.60
NaproxenEDC/HOBt1.9512.8 min14.0 min0.75
KetoprofenEDC/HOBt1.8811.4 min12.5 min0.90

Note: Data represents generalized performance metrics based on standard indirect enantioseparation using structurally similar chiral aromatic amines.

Troubleshooting & Critical Parameters

  • Incomplete Derivatization : Ensure solvents are strictly anhydrous. Moisture hydrolyzes the HOBt-ester back to the free carboxylic acid, drastically reducing yield.

  • Peak Tailing : Residual unreacted chiral amine can cause peak tailing on older C18 columns. Ensure the quenching step (formic acid) is strictly followed to protonate the amine, shifting its elution to the solvent front.

  • Racemization Observed : Do not substitute HOBt with DMAP for chiral carboxylic acids. DMAP is known to promote the formation of oxazolones, leading to rapid racemization of activated chiral centers.

References

  • Toyo'oka, T., et al. "Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids." National Institutes of Health (NIH). URL:[Link]

  • Křivánková, J., et al. "Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid." National Institutes of Health (NIH). URL: [Link]

  • Ma, Q.K., et al. "Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis: Application of dynamic monitoring in human urine after drinking wine." Microchemical Journal (via DOI). URL:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

Introduction: Unveiling the Neuropharmacological Profile of a Novel Phenethylamine Analog (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a substituted phenethylamine. Structurally analogous to known psychoacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Neuropharmacological Profile of a Novel Phenethylamine Analog

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a substituted phenethylamine. Structurally analogous to known psychoactive compounds such as amphetamine and its derivatives, it is hypothesized to interact with the monoaminergic systems in the central nervous system. Amphetamine and its analogs are known to exert their effects by modulating the function of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[2] Many amphetamine-like substances act as releasing agents, inducing reverse transport of monoamines, or as reuptake inhibitors, blocking the normal function of these transporters.[3][4]

Furthermore, the vesicular monoamine transporter 2 (VMAT2) is another critical target for amphetamine-related compounds.[5] VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release.[5] Inhibition of VMAT2 can lead to a depletion of vesicular monoamines and an increase in their cytosolic concentration, which can influence the effects of transporter-directed drugs.[5]

These application notes provide detailed in vitro assay protocols to elucidate the pharmacological activity of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, focusing on its potential interactions with monoamine transporters and VMAT2. The following protocols are designed for researchers, scientists, and drug development professionals to characterize the neurochemical profile of this and other novel phenethylamine analogs.

Part 1: Monoamine Transporter Interaction Assays

The primary mechanism of action for many phenethylamines involves their interaction with DAT, NET, and SERT. The following protocols describe how to determine if (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride acts as an inhibitor of monoamine reuptake or as a monoamine releasing agent.

In Vitro Monoamine Reuptake Inhibition Assay

This assay determines the potency of the test compound to inhibit the uptake of radiolabeled monoamines into synaptosomes, which are isolated nerve terminals.

Rationale: By measuring the reduction in the accumulation of a radiolabeled substrate (e.g., [³H]dopamine) in the presence of the test compound, we can determine its inhibitory constant (IC₅₀), a measure of its potency as a reuptake inhibitor.

Experimental Workflow:

cluster_prep Synaptosome Preparation cluster_assay Reuptake Assay cluster_analysis Data Analysis prep1 Dissect brain region (e.g., striatum for DAT) prep2 Homogenize tissue in sucrose buffer prep1->prep2 prep3 Centrifuge to isolate synaptosomes prep2->prep3 assay1 Pre-incubate synaptosomes with test compound prep3->assay1 assay2 Add radiolabeled monoamine (e.g., [³H]DA) assay1->assay2 assay3 Incubate to allow uptake assay2->assay3 assay4 Terminate uptake by rapid filtration assay3->assay4 assay5 Measure radioactivity by liquid scintillation counting assay4->assay5 analysis1 Plot % inhibition vs. compound concentration assay5->analysis1 analysis2 Calculate IC₅₀ value analysis1->analysis2

Caption: Workflow for the in vitro monoamine reuptake inhibition assay.

Detailed Protocol:

  • Synaptosome Preparation:

    • Dissect brain regions rich in the desired monoamine transporter (e.g., striatum for DAT, hippocampus for SERT, or cortex for NET) from rodents.[1]

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[1]

    • Resuspend the synaptosomal pellet in a suitable assay buffer.

  • Reuptake Assay:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the synaptosomal preparation.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a known concentration of the radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial uptake rates.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes containing the radiolabel from the assay buffer.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radiolabel.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Define non-specific uptake in the presence of a high concentration of a known selective inhibitor (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).[6][7]

    • Calculate the specific uptake at each concentration of the test compound.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

In Vitro Monoamine Release Assay

This assay determines if the test compound can induce the release of pre-loaded radiolabeled monoamines from synaptosomes.

Rationale: Amphetamine and its analogs are known to cause transporter-mediated release of monoamines.[3] This assay quantifies this effect by measuring the amount of radiolabel released from pre-loaded synaptosomes upon exposure to the test compound. The EC₅₀ value, the concentration that produces 50% of the maximal release, indicates the compound's potency as a releasing agent.[1]

Experimental Workflow:

cluster_prep Synaptosome Preparation & Loading cluster_assay Release Assay cluster_analysis Data Analysis prep1 Prepare synaptosomes as in reuptake assay prep2 Incubate synaptosomes with radiolabeled monoamine to pre-load prep1->prep2 prep3 Wash to remove excess radiolabel prep2->prep3 assay1 Add pre-loaded synaptosomes to superfusion chambers prep3->assay1 assay2 Establish a stable baseline of release assay1->assay2 assay3 Introduce test compound at various concentrations assay2->assay3 assay4 Collect superfusate fractions over time assay3->assay4 assay5 Measure radioactivity in each fraction assay4->assay5 analysis1 Plot % release vs. compound concentration assay5->analysis1 analysis2 Calculate EC₅₀ value analysis1->analysis2

Caption: Workflow for the in vitro monoamine release assay.

Detailed Protocol:

  • Synaptosome Preparation and Loading:

    • Prepare synaptosomes as described in the reuptake inhibition assay.

    • Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine) to allow for uptake and loading into the nerve terminals.

    • Wash the synaptosomes to remove extracellular radiolabel.

  • Release Assay (Superfusion Method):

    • Aliquot the pre-loaded synaptosomes onto filter paper in a superfusion chamber system.

    • Continuously perfuse the synaptosomes with buffer at a constant flow rate to establish a stable baseline of spontaneous release.[1]

    • Collect fractions of the superfusate at regular intervals.

    • After establishing a baseline, switch to a buffer containing the test compound at a specific concentration and continue collecting fractions.

    • Test a range of concentrations of the compound.

  • Data Analysis:

    • Measure the radioactivity in each collected fraction using a liquid scintillation counter.

    • Calculate the percentage of total radioactivity released per fraction.

    • The release induced by the test compound is the increase in radioactivity above the baseline.

    • Plot the peak percentage of release against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value from the concentration-response curve.

Data Presentation:

The results from the monoamine transporter assays can be summarized in a table for easy comparison of the compound's potency across the different transporters.

TransporterReuptake Inhibition IC₅₀ (nM)Monoamine Release EC₅₀ (nM)
DATExperimental ValueExperimental Value
NETExperimental ValueExperimental Value
SERTExperimental ValueExperimental Value

A lower IC₅₀ or EC₅₀ value indicates higher potency.[1] The ratio of these values can provide insights into the compound's selectivity. For example, a high DAT/SERT release ratio suggests selectivity for dopamine release over serotonin release.[8]

Part 2: Vesicular Monoamine Transporter 2 (VMAT2) Binding Assay

This assay measures the affinity of the test compound for VMAT2.

Rationale: VMAT2 is an intracellular target for some amphetamine-like drugs.[5] Determining the binding affinity of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride for VMAT2 is crucial for a complete pharmacological profile. This is typically done through a competitive binding assay using a radioligand known to bind to VMAT2 with high affinity, such as [³H]dihydrotetrabenazine ([³H]DTBZ).

Experimental Workflow:

cluster_prep Vesicle Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Dissect brain region (e.g., striatum) prep2 Homogenize and centrifuge to isolate synaptic vesicles prep1->prep2 assay1 Incubate vesicles with [³H]DTBZ and test compound prep2->assay1 assay2 Allow to reach binding equilibrium assay1->assay2 assay3 Separate bound from free radioligand by filtration assay2->assay3 assay4 Measure radioactivity of bound ligand assay3->assay4 analysis1 Plot % specific binding vs. compound concentration assay4->analysis1 analysis2 Calculate Kᵢ value analysis1->analysis2

Caption: Workflow for the VMAT2 competitive binding assay.

Detailed Protocol:

  • Synaptic Vesicle Preparation:

    • Prepare synaptic vesicles from a brain region rich in VMAT2, such as the striatum.[5] This involves homogenization and differential centrifugation steps to isolate the vesicular fraction.

  • Competitive Binding Assay:

    • In a 96-well plate, add the vesicle preparation, a fixed concentration of [³H]DTBZ, and varying concentrations of the test compound.

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

    • Wash the filters with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters.

    • Define non-specific binding in the presence of a high concentration of a known VMAT2 ligand (e.g., tetrabenazine).[9]

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Data Presentation:

TargetRadioligandKᵢ (nM)
VMAT2[³H]DTBZExperimental Value

Conclusion and Further Steps

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. By determining its activity at monoamine transporters and VMAT2, researchers can gain critical insights into its potential mechanism of action and neuropharmacological profile. Further studies could involve assessing its functional effects in cell-based assays (e.g., measuring changes in intracellular calcium or cyclic AMP levels in response to receptor activation if it is found to have receptor activity) or examining its metabolic stability in liver microsomes.[10] A comprehensive understanding of its in vitro pharmacology is an essential first step in the drug discovery and development process.

References

  • A Comparative Analysis of Monoamine Release Potency for Amphetamine Analogs - Benchchem. (n.d.).
  • 2,4-Dimethoxyamphetamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Wee, S., et al. (2007). Behavioral and neurochemical effects of amphetamine analogs that release monoamines in the squirrel monkey. Journal of Pharmacology and Experimental Therapeutics, 323(2), 648-656.
  • Pharmacology Review(s) - accessdata.fda.gov. (2005, June 15). Retrieved from [Link]

  • Rothman, R. B., et al. (2007). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 323(2), 648-656.
  • (S)-1-(2,4-DiMethylphenyl)propan-1-aMine hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Miyaguchi, H., et al. (2012). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. American Journal of Analytical Chemistry, 3(4), 318-322.
  • Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology, 75(6), 406-433.
  • Castelló, J. M., et al. (2010). Behavioral characterization of the acute effects in rats of 2,4-DMA (2,4-dimethoxyamphetamine)
  • Mechanisms of neurotransmitter release by amphetamines: A review - ResearchGate. (n.d.). Retrieved from [Link]

  • Dwoskin, L. P., et al. (2014). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in Pharmacology, 69, 139-163.
  • 1-(2,4-dimethylphenyl)propan-1-amine(SALTDATA: HCl) - NextSDS. (n.d.). Retrieved from [Link]

  • Overview of Monoamine Transporters - PMC. (2017). Pharmacological Reviews, 69(4), 341-363.
  • Engel, J. A., et al. (2008). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 325(2), 529-540.
  • Evaluation of in vitro toxicity of N,N-dimethyl-2-propen-1-amines isomers - PubMed. (1998). Farmaco, 53(8-9), 569-573.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (2023). International Journal of Molecular Sciences, 24(20), 15409.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. (2024). RSC Medicinal Chemistry, 15(9), 2415-2438.
  • Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation - MDPI. (2022). International Journal of Molecular Sciences, 23(13), 7246.
  • WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents. (n.d.).
  • Global Drug Intelligence Database - Patsnap Synapse. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Scale-Up Synthesis Protocols for (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride

Introduction (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a highly valuable chiral benzylic amine building block utilized in the development of advanced active pharmaceutical ingredients (APIs). Because the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a highly valuable chiral benzylic amine building block utilized in the development of advanced active pharmaceutical ingredients (APIs). Because the stereochemistry of the benzylic position often dictates target-receptor affinity and pharmacokinetic profiles, achieving exceptional enantiomeric purity (>99% ee) at a multi-gram to kilogram scale is a stringent requirement[1].

This application note provides researchers and process chemists with two orthogonal, field-proven scale-up strategies: a state-of-the-art Biocatalytic Asymmetric Reductive Amination and a classical Ellman’s Auxiliary-Directed Chemical Synthesis .

Mechanistic Insights & Causality (E-E-A-T)

As a process scientist, selecting a synthetic route requires understanding the underlying causality of enantioselection to ensure batch-to-batch reproducibility.

Strategy A: Biocatalytic Approach (ω-Transaminase)

Transaminases (TAs) catalyze the reversible transfer of an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral ketone[2].

  • Causality of Enantioselection: The engineered (S)-selective ω-transaminase relies on strict active-site steric differentiation. The bulky 2,4-dimethylphenyl group is exclusively accommodated by the enzyme's "large" binding pocket, while the propyl chain's ethyl moiety fits into the "small" pocket. This rigid binding conformation strictly dictates the (S)-facial attack of the amine[3].

  • Thermodynamic Control: Because the transamination is reversible, the equilibrium is thermodynamically challenging. We utilize a massive excess of isopropylamine to drive the reaction forward via Le Chatelier's principle. Maintaining a strict pH of 7.5 is critical; deviations will deprotonate the PLP (Pyridoxal 5'-phosphate) cofactor, instantly halting the catalytic cycle[1].

Strategy B: Chemical Approach (Ellman's Auxiliary)

When biocatalyst screening is not feasible or rapid intermediate generation is required, Ellman’s sulfinamide chemistry provides a highly predictable, robust alternative[4].

  • Causality of Enantioselection: The condensation of 1-(2,4-dimethylphenyl)propan-1-one with (R)-tert-butanesulfinamide utilizes Ti(OEt)₄. Ti(OEt)₄ acts dually as a Lewis acid to activate the sterically hindered ortho-substituted ketone and as a desiccant to irreversibly consume water, driving imine formation[5].

  • Diastereofacial Control: During reduction, the bulky tert-butyl group of the auxiliary blocks one face of the ketimine. Utilizing a non-coordinating hydride source like L-Selectride enforces an open transition state. Hydride delivery is forced to the less hindered re-face, establishing the desired (S)-configuration[6].

Comparative Data Presentation

The following table summarizes the quantitative metrics of both scale-up methodologies to aid in route selection.

MetricBiocatalytic (Transaminase)Chemical (Ellman's Auxiliary)
Overall Yield 78 - 85%65 - 72% (over 3 steps)
Enantiomeric Excess > 99.5% ee96 - 98% ee (upgraded via salt)
E-Factor (Waste/Product) Low (~15-20)High (~45-50) due to Ti and auxiliary
Scalability Excellent (Continuous flow adaptable)Good (Requires cryogenic -78°C vessels)
Primary Cost Driver Engineered Enzyme / PLP(R)-tert-butanesulfinamide & L-Selectride

Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reductive Amination

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction integrity.

  • Buffer Preparation: Prepare 1 L of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.5. Add 1 mM PLP and 1 M isopropylamine. Note: Isopropylamine addition will spike the pH; readjust to 7.5 using concentrated HCl before proceeding.

  • Enzyme Loading: Dissolve 5.0 g of engineered (S)-selective ω-transaminase (e.g., ATA-117 or equivalent) into the buffer. Stir gently at 30 °C to avoid protein shearing.

  • Substrate Addition: Dissolve 50 g of 1-(2,4-dimethylphenyl)propan-1-one in 50 mL of DMSO. Add this dropwise to the aqueous enzyme solution. The DMSO acts as a co-solvent to prevent the lipophilic ketone from crashing out.

  • Reaction & Validation: Stir at 30 °C for 36 hours. Self-Validation Check: Pull a 100 µL aliquot, extract with MTBE, and analyze via chiral HPLC (254 nm). If conversion is <95%, the equilibrium has stalled. Check the pH; if it has drifted above 8.0 (due to product amine formation), readjust to 7.5 to reactivate the enzyme.

  • Work-up: Once conversion is >95%, adjust the pH to 11.5 using 10 M NaOH to fully deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE) (3 x 400 mL). Causality: MTBE is chosen over EtOAc to prevent severe emulsion formation with the denatured protein layer.

  • Salt Formation: Dry the combined MTBE layers over anhydrous Na₂SO₄. Filter, and slowly add 4M HCl in dioxane (1.1 eq) under vigorous stirring. The (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride will precipitate as a pristine white solid. Filter and dry under vacuum.

Biocatalytic_Workflow K 1-(2,4-Dimethylphenyl) propan-1-one R Biocatalytic Reaction (pH 7.5, 30°C) K->R D Amine Donor (Isopropylamine) D->R E Engineered (S)-selective ω-Transaminase + PLP E->R W Work-up & Extraction (pH > 11, MTBE) R->W Conversion >95% S Salt Formation (HCl in Dioxane) W->S P (S)-1-(2,4-Dimethylphenyl) propan-1-amine HCl S->P >99% ee

Fig 1: Biocatalytic transaminase workflow for (S)-1-(2,4-Dimethylphenyl)propan-1-amine synthesis.

Protocol B: Ellman's Auxiliary-Directed Synthesis
  • Imine Condensation: In a flame-dried 2 L reactor under N₂, combine 1-(2,4-dimethylphenyl)propan-1-one (50 g, 0.308 mol) and (R)-tert-butanesulfinamide (41 g, 0.339 mol) in 500 mL of anhydrous THF. Add Ti(OEt)₄ (140 g, 0.616 mol). Reflux for 14 hours.

  • Condensation Work-up: Cool to room temperature and pour into an equal volume of saturated aqueous NaCl while stirring vigorously. Causality: The water quenches the Ti species, forming an insoluble TiO₂ matrix that traps impurities. Filter through a large Celite pad, wash with EtOAc, and concentrate the organic layer to yield the (R)-N-sulfinyl ketimine.

  • Diastereoselective Reduction: Dissolve the crude ketimine in 600 mL anhydrous THF and cool strictly to -78 °C. Dropwise, add L-Selectride (1.0 M in THF, 400 mL). Stir at -78 °C for 4 hours. Self-Validation Check: TLC (Hexanes/EtOAc 7:3) must show complete disappearance of the yellow ketimine spot.

  • Deprotection & Isolation: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude (R,S)-sulfinamide intermediate in 300 mL of MeOH. Add 150 mL of 4M HCl in dioxane. Stir at room temperature for 2 hours to cleave the auxiliary.

  • Crystallization: Concentrate the mixture to a thick oil. Triturate with cold diethyl ether. The (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride will crystallize. Recrystallize from boiling ethanol/ether to upgrade the diastereomeric purity to >99% ee.

Ellmans_Pathway K 1-(2,4-Dimethylphenyl) propan-1-one A (R)-tert-Butanesulfinamide Ti(OEt)4, THF K->A I (R)-N-Sulfinyl Ketimine A->I Condensation Red Diastereoselective Reduction (L-Selectride, -78°C) I->Red S (R,S)-Sulfinamide Intermediate Red->S Hydride Transfer Dep Acidic Deprotection (4M HCl in Dioxane) S->Dep P (S)-1-(2,4-Dimethylphenyl) propan-1-amine HCl Dep->P Cleavage & Salt

Fig 2: Ellman's auxiliary-directed chemical synthesis pathway for the target chiral amine.

References

  • University of Bern (BORIS Portal). Enantiocomplementary continuous-flow synthesis of 2-aminobutane using covalently immobilized transaminases. Retrieved from:[Link][2]

  • American Chemical Society (Org. Process Res. Dev.). Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment. Retrieved from:[Link][6]

  • American Chemical Society (J. Org. Chem.). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Retrieved from:[Link][5]

  • Nottingham ePrints. Biocatalytic synthesis of chiral amine building blocks. Retrieved from:[Link][3]

Sources

Application

Application Note: Enantiomeric Resolution via Diastereomeric Salt Formation Using (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The separation of enantiomer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The separation of enantiomers from a racemic mixture remains a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs). While asymmetric synthesis is highly desirable, classical chiral resolution via diastereomeric salt formation remains one of the most robust, scalable, and economically viable methods in industrial process chemistry [1].

The success of this technique hinges entirely on the selection of an appropriate chiral resolving agent. While ubiquitous agents like (S)-1-phenylethylamine are often screened first, challenging racemic acids—particularly those with flexible aliphatic chains or bulky aromatic moieties—frequently require resolving agents with a more pronounced steric environment to achieve a sufficient solubility differential ( ΔS ) between the resulting diastereomeric salts.

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride serves as a premium, highly sterically demanding resolving agent.

  • Aromatic Bulk: The 2,4-dimethyl substitution on the phenyl ring restricts the rotational degrees of freedom of the resulting salt complex, forcing a highly rigid crystal lattice.

  • Aliphatic Extension: The propyl chain at the chiral center (as opposed to a standard methyl group) extends the aliphatic steric footprint.

  • Causality in Crystallization: This dual-steric barrier amplifies the free energy difference ( ΔΔG ) of crystallization between the homochiral-like and heterochiral-like salt pairs. Consequently, this agent often yields highly crystalline salts with exceptional enantiomeric excess (ee) in a single crystallization step, minimizing the need for repeated, yield-depleting recrystallizations [2].

Experimental Workflow

The resolution process is a self-validating thermodynamic cycle. Because the resolving agent is supplied as a stable hydrochloride salt, it must first be converted to its free base. It is then reacted with the racemic target acid. Following fractional crystallization, the separated salts are chemically cleaved to yield the enantiopure target acid and the recoverable resolving agent [3].

ChiralResolution RacemicAcid Racemic Target Acid (R/S-Acid) SaltFormation Diastereomeric Salt Formation (Solvent + Heat) RacemicAcid->SaltFormation ResolvingAgent (S)-Amine HCl Resolving Agent FreeBase Free Base Generation (NaOH / Extraction) ResolvingAgent->FreeBase FreeBase->SaltFormation (S)-Amine Free Base Crystallization Fractional Crystallization (Controlled Cooling) SaltFormation->Crystallization LessSoluble Less Soluble Salt (e.g., S-Acid • S-Amine) Crystallization->LessSoluble Precipitate MoreSoluble Mother Liquor (e.g., R-Acid • S-Amine) Crystallization->MoreSoluble Filtrate Cleavage Salt Cleavage (HCl / Extraction) LessSoluble->Cleavage PureEnantiomer Resolved Enantiomer (S-Acid, >95% ee) Cleavage->PureEnantiomer Organic Layer RecoveredAmine Recovered (S)-Amine HCl (For Reuse) Cleavage->RecoveredAmine Aqueous Layer (after HCl addition)

Figure 1: Workflow for chiral resolution via diastereomeric salt formation and agent recovery.

Step-by-Step Methodologies

Protocol A: Preparation of the Free Base

Note: The resolving agent cannot form a salt with the target acid if its amine lone pair is already protonated by HCl. Free-basing is a mandatory prerequisite.

  • Dissolution: Suspend 10.0 g of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride in 100 mL of deionized water and 100 mL of dichloromethane (DCM) in a separatory funnel.

  • Basification: Slowly add 2M NaOH (aq) dropwise while swirling until the aqueous layer reaches pH > 11.

    • Rationale: The pKa of the conjugate acid is approximately 9.5. Pushing the pH above 11 ensures >99% conversion to the lipophilic free amine, which immediately partitions into the DCM layer.

  • Extraction: Shake vigorously and allow the layers to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 x 50 mL of DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale oil. Use immediately or store under inert gas.

Protocol B: Diastereomeric Salt Formation & Fractional Crystallization

This protocol utilizes the "Half-Equivalents" (Pope-Peachy) method to maximize ee% by forcing the enantiomers to compete for a limited supply of the resolving agent [2].

  • Mixture Preparation: Dissolve 10.0 mmol of the racemic target acid in 20 mL of a selected solvent (e.g., Isopropanol).

  • Agent Addition: Add 5.0 mmol (0.5 equivalents) of the (S)-1-(2,4-Dimethylphenyl)propan-1-amine free base, followed by 5.0 mmol of an achiral base (e.g., KOH or Triethylamine) to neutralize the remaining acid.

  • Thermodynamic Equilibration: Heat the mixture to reflux until a clear, homogeneous solution is obtained. If the solution remains cloudy, add solvent in 1 mL increments until clarity is achieved.

  • Controlled Cooling: Cool the solution to room temperature at a strictly controlled rate of 0.1 °C/min.

    • Rationale: Rapid crash-cooling leads to kinetic trapping and co-precipitation of the more soluble diastereomer. Slow cooling promotes Ostwald ripening, ensuring thermodynamic control and high crystal purity.

  • Isolation: Filter the resulting crystals under vacuum, wash with 2 mL of ice-cold solvent, and dry in a vacuum oven at 40 °C.

Protocol C: Salt Cleavage and Resolving Agent Recovery

A self-validating step ensuring mass balance and economic viability.

  • Biphasic Cleavage: Suspend the isolated diastereomeric salt in a 1:1 mixture of Ethyl Acetate (EtOAc) and water (10 mL/g of salt).

  • Acidification: Add 2M HCl dropwise until the aqueous layer reaches pH < 2. Stir vigorously for 15 minutes.

    • Rationale: The strong acid protonates the target carboxylic acid (driving it into the EtOAc layer) and protonates the chiral amine (driving it into the aqueous layer as the water-soluble HCl salt).

  • Separation: Separate the layers. Evaporate the EtOAc layer to yield the highly enantioenriched target acid.

  • Recovery: The aqueous layer now contains the original (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. This can be lyophilized to recover the solid resolving agent for subsequent batches, ensuring a closed-loop, green chemical process [3].

Quantitative Data Presentation

To demonstrate the efficacy of the resolving agent, the following table summarizes a typical solvent and stoichiometry optimization screen for a model racemic arylalkanoic acid.

Table 1: Optimization of Resolution Conditions using (S)-1-(2,4-Dimethylphenyl)propan-1-amine

Solvent SystemResolving Agent (eq)Achiral Base (eq)Yield of Salt (%)*Target Acid ee (%)Resolution Efficiency (E)
Ethanol1.0None42%78%32.7%
Isopropanol1.0None38%85%32.3%
Acetone / Water (9:1)1.0None45%62%27.9%
Isopropanol 0.5 0.5 (KOH) 35% >98% 34.3%
Ethyl Acetate0.50.5 (Et₃N)28%91%25.4%

*Note: Maximum theoretical yield for a single enantiomer from a racemate is 50%. Resolution Efficiency (E) is calculated as Yield × ee.

References

  • Title: CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation Source: CRC Press / ResearchGate URL: [Link]

  • Title: Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization of (S)-1-(2,4-Dimethylphenyl)propan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists encountering stereochemical erosion (racemization) when synthesizing or utilizing (S)-1-(2,4-Dimethylphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists encountering stereochemical erosion (racemization) when synthesizing or utilizing (S)-1-(2,4-Dimethylphenyl)propan-1-amine .

As a chiral primary benzylic amine, this compound possesses specific structural vulnerabilities. The benzylic α -proton is activated, and the electron-donating 2,4-dimethylphenyl moiety stabilizes both benzylic carbocations and radicals. Consequently, this substrate is highly susceptible to racemization via metal-catalyzed dehydrogenation, aza-enolate formation, and radical abstraction pathways.

Diagnostic Decision Tree

Before altering your synthetic route, use the following diagnostic workflow to identify the mechanistic cause of enantiomeric excess (ee) loss in your reaction or workup.

DiagnosticTree Start Loss of Enantiomeric Excess (ee) in (S)-1-(2,4-Dimethylphenyl)propan-1-amine Q1 Are Transition Metals (Pd, Ir, Ru) present? Start->Q1 Q2 Are Carbonyls (Aldehydes/Ketones) present? Q1->Q2 No Sol1 Metal-Catalyzed Dehydrogenation Action: Use metal scavengers or switch to non-dehydrogenating conditions. Q1->Sol1 Yes Q3 Are Strong Bases or High Temps used? Q2->Q3 No Sol2 Schiff Base/Aza-Enolate Racemization Action: Purify solvents, remove trace carbonyls, maintain strict pH control. Q2->Sol2 Yes Sol3 Base-Catalyzed Deprotonation Action: Use mild buffers (pH 7-8) and low temperature workups. Q3->Sol3 Yes Sol4 Investigate Radical Pathways (e.g., Thiyl radicals, autoxidation) Action: Degas solvents, use Argon. Q3->Sol4 No

Caption: Diagnostic workflow for identifying the root cause of benzylic amine racemization.

Core Troubleshooting FAQs

Issue 1: My compound racemizes during a Palladium-catalyzed cross-coupling or hydrogenation step. Why?

The Causality: Transition metals such as Palladium (Pd), Iridium (Ir), and Ruthenium (Ru) are notorious for catalyzing the reversible dehydrogenation of primary benzylic amines[1]. The metal complex inserts into the N-H and α -C-H bonds via β -hydride elimination, forming an achiral, planar imine intermediate. When the metal re-adds the hydride to the imine, it does so non-stereoselectively, resulting in a racemic mixture. The Fix: If the metal is required for a different transformation (e.g., debenzylation), switch to a less dehydrogenation-active catalyst (like Pearlman's catalyst, Pd(OH)₂/C, at lower temperatures), or protect the primary amine (e.g., as a Boc or Cbz carbamate) prior to the metal-catalyzed step to prevent coordination[2].

Issue 2: I am not using transition metals, but I lose ee during a standard basic aqueous workup. What is happening?

The Causality: While the benzylic proton of a primary amine is slightly acidic, it typically requires harsh bases (like n-BuLi) to deprotonate. However, if your reaction or extraction solvent contains trace carbonyls (e.g., using acetone to clean glassware, or oxidized ethereal solvents), the primary amine rapidly condenses to form a Schiff base (imine)[3]. The α -proton of an imine is orders of magnitude more acidic than that of an amine due to resonance stabilization of the resulting aza-enolate. Even mild aqueous bases (like Na₂CO₃) can deprotonate this intermediate, leading to rapid racemization[4]. The Fix: Strictly avoid ketone/aldehyde solvents. Use freshly distilled, peroxide-free ethereal solvents or aprotic solvents like Dichloromethane (DCM) for extractions. Keep the workup pH strictly between 7 and 8 using phosphate buffers or saturated NaHCO₃[3].

Issue 3: Can radical pathways cause my substrate to racemize?

The Causality: Yes. The 2,4-dimethylphenyl group is highly electron-rich, which severely stabilizes benzylic radicals. If your reaction involves radical initiators, light, or trace thiols (often used as scavengers), thiyl radicals can reversibly abstract the benzylic hydrogen atom[5]. This forms a planar benzylic radical. When the hydrogen is transferred back, stereochemical information is lost. The Fix: Perform sensitive reactions under a strict Argon atmosphere, degas all solvents (freeze-pump-thaw method), and avoid the use of thiol-based reagents when the amine is unprotected.

Mechanistic Pathway: Metal-Catalyzed Dehydrogenation

To successfully troubleshoot, you must visualize the dynamic equilibrium that destroys your stereocenter.

Mechanism AmineS (S)-Amine (Chiral) MetalComplex Metal-Amine Complex [M]-NH2-CH(Ar)Et AmineS->MetalComplex Binding Imine Imine Intermediate Ar-C(Et)=NH + [M]-H2 (Achiral, Planar) MetalComplex->Imine β-Hydride Elimination Imine->AmineS Re-face Addition AmineR (R)-Amine (Chiral) Imine->AmineR Si-face Addition AmineR->Imine Reversible

Caption: Reversible metal-catalyzed dehydrogenation pathway leading to amine racemization.

Quantitative Data & Mitigation Strategies

Summarized below are the high-risk reaction conditions for (S)-1-(2,4-Dimethylphenyl)propan-1-amine and the corresponding field-proven mitigation strategies.

Reaction Condition / ReagentRacemization Risk LevelMechanistic PathwayMitigation / Alternative Strategy
Pd/C, Ir, or Ru Catalysts CRITICAL Reversible dehydrogenation to imine[1]Protect amine as N-Boc/N-Cbz; use metal scavengers (e.g., QuadraPure) post-reaction.
Trace Aldehydes/Ketones HIGH Schiff base formation Aza-enolate[3]Purify solvents; avoid acetone washes; use strictly aprotic extraction solvents (DCM, EtOAc).
Strong Base (pH > 10) MODERATE Direct benzylic deprotonation[4]Buffer aqueous workups to pH 7-8 (e.g., sat. NaHCO₃); perform extractions at 0–5 °C.
Thiols / UV Light / O₂ MODERATE Reversible H-atom abstraction (Radical)[5]Degas solvents; run under inert Argon atmosphere; add radical inhibitors (e.g., BHT) if applicable.

Standardized Experimental Protocol: Non-Racemizing Workup & Analysis

To ensure your process is a self-validating system, use the following standardized protocol for isolating and analyzing the ee of (S)-1-(2,4-Dimethylphenyl)propan-1-amine. This protocol minimizes thermal, basic, and carbonyl-induced racemization[3].

Phase 1: Mild Quench and Extraction
  • Temperature Control: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • pH Adjustment: Quench the reaction by slowly adding a pre-chilled (4 °C) saturated aqueous solution of NaHCO₃ until the pH reaches exactly 7.5–8.0. Do not use NaOH or KOH.

  • Extraction: Extract the aqueous layer 3x with pre-chilled Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Never use unpurified ethers that may contain peroxides/aldehydes.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected). Filter and concentrate under reduced pressure at a bath temperature not exceeding 25 °C .

Phase 2: Chiral HPLC Validation

To accurately validate that no racemization occurred, analyze the free base using Chiral High-Performance Liquid Chromatography (HPLC)[6].

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (25 cm × 4.6 mm).

  • Mobile Phase: Hexanes / Isopropanol / Diethylamine (typically 95 : 5 : 0.1 v/v/v). Note: The trace diethylamine is critical to prevent peak tailing of the primary amine.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: Inject a known racemic standard of 1-(2,4-Dimethylphenyl)propan-1-amine to confirm baseline resolution of the (R) and (S) enantiomers before analyzing your isolated product.

References

  • Blacker, A. J., et al. "Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution." Organic Process Research & Development, ACS Publications, 2007. Available at:[Link]

  • Smith, H. E., et al. "Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH." PubMed, NIH, 1990. Available at: [Link]

  • Lalevée, J., et al. "Thiyl Radical Mediated Racemization of Benzylic Amines." ResearchGate, Wiley-VCH, 2006. Available at:[Link]

  • Reddit Chempros Community. "Amine Racemisation." Reddit, 2022. Available at:[Link]

  • Fu, G. C., et al. "Supporting Information: Asymmetric Synthesis of Amines by the Catalytic Enantioselective Additions of Hydrazoic Acid to Ketenes." Wiley-VCH, 2007. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

Welcome to the technical support center for the crystallization of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. The information herein is based on established principles of crystallization for amine hydrochlorides and is intended to serve as a comprehensive resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride?

A1: The primary challenges with crystallizing amine hydrochlorides like (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride often revolve around solvent selection, controlling the rate of supersaturation, and preventing a phenomenon known as "oiling out".[1] Oiling out is where the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[2] Additionally, controlling polymorphism, the existence of multiple crystal forms, is a critical consideration as different polymorphs can exhibit varying physical properties.[1][3]

Q2: How does the hydrochloride salt form influence crystallization solvent selection?

A2: The hydrochloride salt form significantly increases the polarity of the molecule. This generally means that more polar solvents will be required for dissolution compared to the freebase form. Common solvents for amine hydrochlorides include lower alcohols (methanol, ethanol, isopropanol) and water, or mixtures thereof.[1][4] The choice of solvent is critical as its polarity can influence solubility and the final crystal structure.[5][6] The goal is to find a solvent or solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.

Q3: What is "oiling out" and why is it a problem?

A3: "Oiling out" is the separation of a solute from a solution as a liquid (an "oil") rather than a solid.[7] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent system.[7] It can also be caused by very high levels of supersaturation or the presence of impurities.[2][8] Oiling out is problematic because the liquid droplets that form are often a good solvent for impurities, and when they eventually solidify, they tend to trap these impurities, leading to a product with poor purity.[2][7]

Troubleshooting Crystallization Issues

This section provides detailed guidance on how to address specific problems you may encounter during the crystallization of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride.

Issue 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling and extended periods, it is likely not sufficiently supersaturated.

Root Causes & Solutions:

Cause Explanation Recommended Action
Solution is Undersaturated Too much solvent was used, and the concentration of the amine hydrochloride is below its solubility limit at the cooled temperature.- Concentrate the solution: Gently heat the solution and evaporate some of the solvent. Allow it to cool again. - Induce precipitation with an anti-solvent: If you are using a polar solvent like ethanol, slowly add a less polar solvent (an "anti-solvent") in which the compound is insoluble, such as diethyl ether or hexane, until turbidity is observed. Then, add a few drops of the primary solvent to redissolve the turbidity and allow for slow cooling.[1]
High Nucleation Barrier The energy barrier for the initial formation of crystal nuclei is too high, preventing spontaneous crystallization.- Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. This can create microscopic imperfections that serve as nucleation sites.[1][8][9] - Introduce seed crystals: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the solution. This will provide a template for further crystal growth.[1][9][10] - Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Inappropriate Solvent The chosen solvent may be too good, keeping the compound in solution even at low temperatures.Re-evaluate your solvent choice. Screen a variety of solvents with different polarities. Consider mixed solvent systems to fine-tune the solubility.[1]

Troubleshooting Workflow: No Crystal Formation

G cluster_0 Ideal Crystallization cluster_1 Oiling Out A Hot, Unsaturated Solution B Slow Cooling A->B C Supersaturated Solution B->C D Nucleation & Crystal Growth C->D E Solid Crystalline Product D->E F Hot, Unsaturated Solution G Rapid Cooling or High Concentration F->G H Supersaturated Solution (above melting point in solvent) G->H I Liquid-Liquid Phase Separation H->I J Liquid 'Oil' Droplets I->J

Sources

Troubleshooting

purification techniques for removing impurities from (S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl

Welcome to the technical support center for the purification of (S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this chiral amine hydrochloride salt. The following sections offer practical, experience-based solutions to common challenges encountered during its purification.

Frequently Asked Questions (FAQs)
General Purification Strategies

Q1: What are the primary methods for purifying (S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl?

A1: The main purification techniques for this compound, and amine hydrochlorides in general, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

  • Recrystallization is highly effective for removing small amounts of impurities and for achieving high final purity, especially as a final "polishing" step.[1] The success of this method relies on selecting a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.[2]

  • Acid-base extraction is an excellent initial step for bulk purification, particularly for separating the amine from non-basic impurities.[1] This technique exploits the differential solubility of the amine free base and its protonated salt form in organic and aqueous phases, respectively.[2][3]

  • Column chromatography can be used for more complex mixtures where components have different polarities.[4] For amines, specialized stationary phases or mobile phase additives are often necessary to achieve good separation and prevent peak tailing.[5][6]

Q2: My crude (S)-1-(2,4-Dimethylphenyl)propan-1-amine is an oil. How can I purify it via crystallization?

A2: If the freebase form of your amine is an oil, converting it to a hydrochloride salt is a common and effective strategy to induce crystallization.[1][2] The salt form generally has a higher melting point and a more ordered crystal lattice, which facilitates crystallization.

Protocol for Salt Formation and Crystallization:

  • Dissolve the crude amine oil in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol.[1]

  • Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in dioxane or isopropanol) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitated salt can then be collected by filtration and further purified by recrystallization.[7]

Recrystallization Troubleshooting

Q3: I'm having trouble finding a suitable recrystallization solvent for (S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl. What are some good starting points?

A3: Finding the right solvent is crucial for successful recrystallization. For amine hydrochlorides, alcohols are often a good starting point.[2] Isopropanol is a frequently used solvent for separating amine hydrochlorides from ammonium chloride, an impurity that can arise from certain synthetic routes.[8]

Here is a table of potential solvent systems to explore:

Solvent/Solvent SystemRationale & Considerations
Isopropanol (IPA)Good for separating from inorganic salts like NH4Cl.[8]
Ethanol/WaterA polar protic mixture that can be effective. The ratio can be adjusted to optimize solubility.
MethanolCan be a good solvent, but the solubility might be high, requiring careful cooling or the addition of an anti-solvent.[9]
Dichloromethane/Ethyl AcetateA less polar system that can be effective for certain impurities.[10]
AcetonitrileA polar aprotic solvent that can offer different selectivity.

Q4: My recrystallization yield is very low. What can I do to improve it?

A4: Low yield in recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound.[2]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2]

  • Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystal formation.

Column Chromatography Troubleshooting

Q5: I'm observing significant peak tailing and poor separation when trying to purify my amine by silica gel chromatography. Why is this happening and how can I fix it?

A5: Peak tailing and poor separation of amines on standard silica gel are common problems. This is due to the acidic nature of the silica surface, which can strongly and sometimes irreversibly interact with basic amines.[6][11]

Solutions:

  • Add a competing amine to the mobile phase: Incorporating a small amount (e.g., 0.1-1%) of a volatile amine like triethylamine (TEA) or ammonia into your eluent can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape and separation.[6][11]

  • Use an amine-functionalized silica column: These columns have a basic surface chemistry that is more compatible with the purification of basic compounds, often allowing for the use of less hazardous solvents.[5][6]

  • Consider reversed-phase chromatography: If normal-phase is problematic, reversed-phase chromatography on a C18 column with an appropriate mobile phase (e.g., acetonitrile/water with a pH modifier) can be a viable alternative.[11]

Workflow for Optimizing Amine Purification by Column Chromatography

Caption: Decision workflow for troubleshooting amine purification by column chromatography.

Purity Analysis

Q6: How can I assess the chemical and enantiomeric purity of my final product?

A6: A combination of analytical techniques is typically used to determine the purity of your (S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl.

  • Chemical Purity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying any organic impurities.

    • High-Performance Liquid Chromatography (HPLC): An achiral HPLC method can be developed to quantify the amount of chemical impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[12]

  • Enantiomeric Purity (Enantiomeric Excess - % ee):

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for determining enantiomeric purity.[13][14] It involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are often effective for separating chiral amines.[15]

    • Chiral Gas Chromatography (Chiral GC): Can also be used, particularly if the compound is volatile or can be easily derivatized.

    • NMR with Chiral Shift Reagents or Chiral Derivatizing Agents: This technique can be used to determine the enantiomeric ratio by creating diastereomeric complexes or derivatives that are distinguishable in the NMR spectrum.[13]

General Protocol for Chiral HPLC Analysis

  • Sample Preparation: Dissolve a small amount of the purified amine salt in the mobile phase to a concentration of approximately 1 mg/mL.

  • Column Selection: Choose a suitable chiral stationary phase, such as one based on a polysaccharide derivative.

  • Mobile Phase: A typical mobile phase for normal-phase separation of amines could be a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine.[15] For reversed-phase, a mixture of acetonitrile and water with a pH modifier might be used.

  • Detection: Use a UV detector at a wavelength where the compound absorbs.

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.[13]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Oily precipitate instead of crystals during salt formation. - Impurities are preventing crystallization. - Incorrect solvent choice.- Perform an acid-base extraction to remove non-basic impurities first. - Try different solvents for the salt formation (e.g., MTBE, THF).
Product decomposes on silica gel column. - The acidic nature of silica is causing degradation of the amine.[1]- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use a less acidic stationary phase like neutral alumina.[1]
Difficulty removing the final traces of solvent. - High-boiling point solvent used for recrystallization.- After filtration, wash the crystals with a more volatile solvent in which the product is not very soluble. - Dry the product under high vacuum.
Inconsistent melting point of the final product. - Presence of impurities or a mixture of solvates.- Re-purify the material, potentially using a different technique (e.g., recrystallization from a different solvent system). - Ensure the product is completely dry.
References
  • Hao, X., et al. (2018). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • Google Patents. (n.d.). US4407703A - Amine separation process.
  • Biotage. (2023). When should amine-bonded columns be used for purification?.
  • BenchChem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • Reddit. (2024). Amine workup.
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Sciencemadness Discussion Board. (2007). Methylamine Purification.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • IJPSR. (2014). Presence of organic impurities into active pharmaceutical ingredients.
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
  • ResearchGate. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Hive Newbee Forum. (2003). Methylamine clean-up.
  • Sigma-Aldrich. (n.d.). (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride.
  • BenchChem. (2025). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.

Sources

Optimization

reducing byproduct formation in (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride synthesis

The synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, a highly valuable chiral building block, requires rigorous stereocontrol and byproduct mitigation. Depending on your chosen synthetic strategy, byp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, a highly valuable chiral building block, requires rigorous stereocontrol and byproduct mitigation. Depending on your chosen synthetic strategy, byproduct formation usually stems from either thermodynamic equilibrium limitations or poor stereofacial discrimination during reduction.

This technical guide provides mechanistic troubleshooting, self-validating protocols, and root-cause analyses for the two most industrially relevant pathways: Biocatalytic Asymmetric Reductive Amination and Chemical Asymmetric Reductive Amination .

Part 1: Diagnostic Workflow

Before altering your reaction parameters, use the diagnostic decision tree below to isolate the root cause of your specific byproduct profile.

TroubleshootingTree Start Identify Synthesis Route RouteA Biocatalytic (ω-Transaminase) Start->RouteA RouteB Chemical (Ellman's Auxiliary) Start->RouteB IssueA1 High Unreacted Ketone RouteA->IssueA1 IssueA2 Alcohol Byproduct RouteA->IssueA2 IssueB1 Poor dr (Wrong Enantiomer) RouteB->IssueB1 IssueB2 Desulfinylation / Over-reduction RouteB->IssueB2 FixA1 Shift Equilibrium: Increase IPA or remove acetone IssueA1->FixA1 FixA2 Check background reductase activity in whole-cells IssueA2->FixA2 FixB1 Optimize Lewis Acid (Ti(OEt)4) & Reductant (NaBH4) IssueB1->FixB1 FixB2 Control Temp (-50°C) Avoid harsh acids IssueB2->FixB2

Fig 1. Diagnostic decision tree for identifying and resolving chiral amine byproducts.

Part 2: Biocatalytic Route ( ω -Transaminase) Troubleshooting

The use of ω -transaminases ( ω -TAs) offers exceptional enantioselectivity for the synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine directly from 1-(2,4-dimethylphenyl)propan-1-one. However, these enzymes operate under strict thermodynamic constraints[1].

FAQ & Mechanistic Causality

Q: My conversion is stalling at 40%, leaving high levels of unreacted ketone. How do I drive the reaction to completion? A: Unreacted ketone is the most common "byproduct" of an incomplete biocatalytic amination. ω -TAs utilize a ping-pong bi-bi mechanism mediated by a pyridoxal 5'-phosphate (PLP) cofactor[2]. When isopropylamine (IPA) is used as the amine donor, acetone is generated as a byproduct. Because the Gibbs free energy ( ΔG ) of this transamination is near zero, the accumulation of acetone pushes the reaction backward. Solution: You must implement In Situ Product Removal (ISPR). Applying a continuous nitrogen sweep or mild vacuum removes the volatile acetone, shifting the equilibrium toward the product according to Le Chatelier's principle[3].

Q: I am detecting 1-(2,4-dimethylphenyl)propan-1-ol in my GC-MS analysis. Where is this coming from? A: If you are using whole-cell biocatalysts (e.g., engineered E. coli), this alcohol byproduct is caused by endogenous ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) competing with the transaminase for the ketone substrate. Solution: Switch to a purified cell-free enzyme preparation or utilize a KRED-knockout host strain to eliminate background reduction.

TransaminaseCycle Ketone 1-(2,4-Dimethylphenyl) propan-1-one PMP Enzyme-PMP Complex (Aminated State) Ketone->PMP accepts amine AmineDonor Isopropylamine (IPA) (Amine Donor) PLP Enzyme-PLP Complex (Resting State) AmineDonor->PLP donates amine PLP->PMP forms Acetone Acetone (Byproduct) *Must be removed* PLP->Acetone releases PMP->PLP regenerates Product (S)-1-(2,4-Dimethylphenyl) propan-1-amine PMP->Product forms

Fig 2. ω-Transaminase catalytic cycle highlighting the critical acetone removal step.

Part 3: Chemical Route (Ellman's Auxiliary) Troubleshooting

For laboratories lacking biocatalytic infrastructure, the condensation of the starting ketone with (S)-tert-butanesulfinamide followed by diastereoselective reduction is the gold standard[4].

FAQ & Mechanistic Causality

Q: Following the reduction step, my diastereomeric ratio (dr) is poor (e.g., 3:1), resulting in high levels of the (R)-amine byproduct. How do I improve stereoselectivity? A: The stereochemical outcome of the hydride addition is dictated by the transition state conformation. If the imine is not rigidly coordinated, hydride attack occurs from both faces. Solution: Ensure strictly chelation-controlled reduction. Using Titanium(IV) ethoxide (Ti(OEt)4) during condensation not only acts as a water scavenger but also coordinates the sulfinyl oxygen and the imine nitrogen. When reduced with NaBH4 in THF at -50°C, the hydride is delivered selectively to the less hindered face of the rigid metallacycle, vastly improving the dr[4].

Q: I am observing premature cleavage of the sulfinyl group during the reduction step, yielding racemic primary amine. A: Desulfinylation occurs when the reduction conditions are too harsh or the temperature is not strictly controlled. Solution: Maintain the reaction temperature at or below -50°C during the addition of the reducing agent. Avoid using overly aggressive Lewis acids (like AlCl3) which can labilize the N-S bond prior to reduction[5].

Part 4: Quantitative Data & Byproduct Summary

Synthesis RouteObserved ByproductRoot CausePreventative Measure
Biocatalytic ( ω -TA)Unreacted KetoneThermodynamic equilibrium stallingImplement ISPR (N2 sweep/vacuum) to remove acetone.
Biocatalytic ( ω -TA)1-(2,4-Dimethylphenyl)propan-1-olEndogenous ketoreductase (KRED) activityUse purified enzyme preparations or KRED-knockout host strains.
Chemical (Ellman's)(R)-Amine EnantiomerPoor chelation control during reductionUse Ti(OEt)4 and NaBH4 at strictly controlled low temperatures (-50°C).
Chemical (Ellman's)Racemic Primary AminePremature desulfinylationAvoid harsh Lewis acids; maintain low temperature during hydride addition.

Part 5: Validated Experimental Protocols

Protocol A: Biocatalytic Amination with Evaporative ISPR

Self-validating endpoint: The reaction is complete when acetone condensation in the exhaust trap ceases and LC-MS shows <1% residual ketone.

  • Substrate Preparation: Dissolve 1-(2,4-dimethylphenyl)propan-1-one (50 mM final concentration) in DMSO (5% v/v of total reaction volume) to ensure complete dispersion in the aqueous phase.

  • Buffer Setup: Prepare 100 mM sodium phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP) and 500 mM isopropylamine (IPA) hydrochloride. Adjust the final pH to 7.5.

  • Biocatalyst Addition: Add purified (S)-selective ω -transaminase (5 mg/mL).

  • Reaction & Equilibrium Shift: Incubate the mixture at 30°C with orbital shaking (200 rpm). Apply a continuous nitrogen sweep (or mild vacuum at 200 mbar) across the headspace to selectively evaporate the acetone byproduct.

  • Workup: After 24–48 h, basify the aqueous phase to pH 11 using 5 M NaOH. Extract the free base amine with methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Salt Formation: Dry the combined organic layers over anhydrous Na2SO4, filter, and bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) to precipitate the (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride salt. Filter and dry under high vacuum.

Protocol B: Diastereoselective Imine Reduction (Ellman's Route)

Self-validating endpoint: The intermediate reduction is successful when 1H-NMR shows a single diastereomeric tert-butyl singlet, confirming >95:5 dr.

  • Imine Condensation: In an oven-dried flask under an argon atmosphere, dissolve 1-(2,4-dimethylphenyl)propan-1-one (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Add titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv) dropwise at room temperature. Stir for 18 h. Monitor by LC-MS until ketone consumption is >95%.

  • Chelation-Controlled Reduction: Cool the reaction mixture strictly to -50°C. Slowly add sodium borohydride (NaBH4) (3.0 equiv) in portions. Stir for 4 h, allowing the temperature to gradually reach -20°C.

  • Quench: Quench cautiously with the dropwise addition of MeOH, followed by saturated aqueous brine. Filter the resulting thick titanium dioxide suspension through a pad of Celite. Wash the filter cake thoroughly with EtOAc.

  • Deprotection: Concentrate the filtrate, extract with EtOAc, and dry over Na2SO4. Dissolve the crude sulfinamide in MeOH and add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 2 h to cleave the sulfinyl group.

  • Isolation: Concentrate the solvent in vacuo. Triturate the resulting residue with cold diethyl ether to afford the pure (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride as a white crystalline solid.

References

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity ACS Catalysis[Link]

  • Application of ω-Transaminases in the Pharmaceutical Industry Chemical Reviews[Link]

  • Structural insights and rational design of Pseudomonas putida KT2440 omega transaminases for enhanced biotransformation Scientific Reports (PMC)[Link]

  • From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination Journal of the American Chemical Society[Link]

  • Ytterbium Acetate Promoted Asymmetric Reductive Amination: Significantly Enhanced Stereoselectivity The Journal of Organic Chemistry[Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry validation of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

Mass Spectrometry Validation of (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride: A Comparative Guide for Positional Isomer Differentiation Executive Summary (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation of (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride: A Comparative Guide for Positional Isomer Differentiation

Executive Summary

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a highly specific chiral primary amine utilized as a critical analytical reference standard in pharmaceutical development and forensic toxicology. As an α -ethylbenzylamine derivative, its structural similarity to substituted amphetamines (1-arylpropan-2-amines) presents a profound analytical challenge. This guide provides a self-validating, high-resolution mass spectrometry (HRMS) workflow designed to unequivocally differentiate this compound from its positional isomers and structural analogs, ensuring absolute confidence in structural elucidation.

Mechanistic Causality: The Isomer Fragmentation Paradox

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), distinguishing positional isomers of phenethylamines is notoriously difficult[1]. When subjected to collision-induced dissociation (CID), both 1-arylpropan-1-amines and 1-arylpropan-2-amines undergo a dominant, charge-driven neutral loss of ammonia (-17 Da) from the protonated precursor ion [M+H]+ .

For (S)-1-(2,4-Dimethylphenyl)propan-1-amine ( m/z 164.1439), this α -cleavage yields a highly stable dimethylphenyl-substituted carbocation at m/z 147.1174. Because its positional isomer, 2,4-dimethylamphetamine, forms an identical carbocation intermediate, their resulting MS/MS spectra are virtually indistinguishable[2]. To overcome this paradox, our protocol employs orthogonal chromatographic separation combined with optional pre-column derivatization. Derivatization shifts the ionization site away from the amine, forcing fragmentation through the alkyl chain, which uniquely identifies the exact position of the amine group[1].

Experimental Design & Protocols (Self-Validating System)

To ensure scientific integrity, the following methodology operates as a self-validating system. It incorporates internal system suitability checks to guarantee that chromatographic resolution ( Rs​ ) and mass accuracy are achieved before sample analysis.

Protocol: UHPLC-HRMS/MS Isomer Differentiation

  • System Suitability Testing (SST): Inject a resolution mixture containing (S)-1-(2,4-Dimethylphenyl)propan-1-amine and 2,4-dimethylamphetamine. The analytical batch is validated only if the chromatographic resolution ( Rs​ ) between the two isomers is 1.5.

  • Sample Preparation (MMSPE): Extract the samples using Mixed-Mode Solid-Phase Extraction (cation exchange/reversed-phase) to isolate basic amines while eliminating ion-suppressing lipids. Wash with 0.1M HCl, and elute with 5% ammonium hydroxide in methanol.

  • Derivatization (Optional but Recommended): React the dried extract with trifluoroacetic anhydride (TFAA) at 60°C for 20 minutes to form the corresponding trifluoroacetamide derivatives. This step enhances MS/MS spectral divergence by preventing the immediate loss of ammonia[1].

  • Chromatographic Separation: Utilize a biphenyl UHPLC column (1.7 μ m, 2.1 x 100 mm). The biphenyl stationary phase provides enhanced π−π interactions, which are critical for resolving the subtle steric differences between the 1-amine and 2-amine isomers.

  • HRMS Acquisition: Operate a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in Data-Independent Acquisition (DIA) mode. This ensures all fragment ions are captured without pre-selection bias, maintaining a mass accuracy of < 2 ppm for robust chemometric differentiation[3].

Data Presentation: Quantitative Comparison

The following table objectively compares the analytical performance of the target compound against its primary positional isomer and a structural analog under the validated UHPLC-HRMS/MS conditions.

CompoundStructural ClassRetention Time (min)Precursor Ion [M+H]+ Primary Product Ions ( m/z )LOD (ng/mL)
(S)-1-(2,4-Dimethylphenyl)propan-1-amine 1-arylpropan-1-amine4.12164.1439147.1174, 119.08610.5
2,4-Dimethylamphetamine 1-arylpropan-2-amine4.45164.1439147.1174, 119.08610.5
N,N-Dimethylcathinone β -keto amine3.80178.1232160.0965, 145.07311.0

Note: While the precursor and product ions for the first two isomers are identical, the biphenyl UHPLC column successfully achieves baseline separation ( ΔRT=0.33 min), validating the orthogonal approach.

Visualizations

Analytical workflow for the chromatographic and mass spectrometric differentiation of isomers.

Mechanistic CID fragmentation pathway of (S)-1-(2,4-Dimethylphenyl)propan-1-amine.

References

  • Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS | NIH | 2[2]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review | ResearchGate | 1[1]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry | ACS Publications | 3[3]

Sources

Validation

benchmarking (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride against standard chiral amines

Benchmarking (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride Against Standard Chiral Amines: A Technical Comparison Guide Executive Summary In the landscape of pharmaceutical synthesis and asymmetric catalysis, ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride Against Standard Chiral Amines: A Technical Comparison Guide

Executive Summary

In the landscape of pharmaceutical synthesis and asymmetric catalysis, chiral amines serve as indispensable active pharmaceutical ingredient (API) intermediates, chiral auxiliaries, and resolving agents. While standard aliphatic and simple aromatic amines—such as (S)- α -methylbenzylamine[(S)-MBA] and (1R,2S)-ephedrine—are ubiquitous, they often lack the steric bulk required for high-fidelity chiral discrimination in complex molecular environments.

This guide benchmarks the performance of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride against these industry standards. By introducing an ortho-methyl group and extending the alkyl chain to a propyl moiety, this compound presents a highly rigidified, lipophilic chiral pocket. As a Senior Application Scientist, I will deconstruct the physicochemical causality behind its performance, provide comparative experimental data, and outline self-validating protocols for its synthesis and application.

Mechanistic Rationale & Physicochemical Profiling

To understand why (S)-1-(2,4-Dimethylphenyl)propan-1-amine outperforms standard amines in specific applications, we must analyze its structural causality:

  • Conformational Rigidity via Steric Hindrance: In (S)-MBA, the phenyl ring can rotate relatively freely around the Cα​ -Aryl bond. In contrast, the ortho-methyl group on the 2,4-dimethylphenyl moiety creates severe steric clashes with the propyl chain, locking the aromatic ring into a restricted conformation. This rigidity reduces the entropic penalty during transition state formation (in catalysis) or crystallization (in resolution), leading to superior enantiomeric/diastereomeric discrimination.

  • Lipophilicity and Phase Behavior: The addition of two aromatic methyls and a propyl chain significantly increases the molecule's logP . During diastereomeric salt formation, this heightened lipophilicity drives distinct crystallization thermodynamics, often allowing for precipitation in greener, highly aqueous solvent systems where (S)-MBA salts would remain soluble.

  • Salt Stability: Supplying the compound as a hydrochloride salt prevents the rapid atmospheric degradation (oxidation and carbamate formation via CO2​ absorption) that plagues free-base chiral amines, ensuring a shelf-stable, self-validating starting material for precision weighing.

Benchmarking Data: Asymmetric Synthesis & Resolving Power

A. Biocatalytic Synthesis Efficiency

Standard chiral amines like (S)-MBA are routinely produced at high titers (e.g., 50 g/L) using engineered ω -transaminases coupled with in situ product removal (ISPR)[1]. However, applying these standard biocatalytic workflows to bulkier substrates introduces severe thermodynamic and kinetic bottlenecks[2]. Table 1 benchmarks the enzymatic amination of the corresponding prochiral ketones.

Table 1: Transaminase-Catalyzed Asymmetric Synthesis Benchmarks

Metric(S)-MBA (Standard)(S)-1-(2,4-Dimethylphenyl)propan-1-amineMechanistic Causality
Enantiomeric Excess (ee) >99%>98%Bulky ortho-substitution requires highly engineered transaminase active sites to maintain stereocontrol.
Equilibrium Constant ( Keq​ ) ∼1.1×10−3 ∼0.8×10−3 Increased steric bulk slightly disfavors amine formation, necessitating aggressive ISPR.
Space-Time Yield 5.0 g/L/h3.2 g/L/hSlower reaction kinetics due to the rigidified transition state within the enzyme pocket.
B. Chiral Resolving Power

When utilized as a resolving agent for racemic acids (e.g., racemic ibuprofen), the rigid conformation of (S)-1-(2,4-Dimethylphenyl)propan-1-amine yields superior thermodynamic phase separation.

Table 2: Diastereomeric Salt Resolution of Racemic Ibuprofen

Resolving AgentSalt Yield (%)Diastereomeric Excess (de)Resolving Efficiency ( S -factor)*
(S)-MBA 35%78%0.27
(1R,2S)-Ephedrine 38%85%0.32
(S)-1-(2,4-Dimethylphenyl)propan-1-amine 41%94%0.38

*Note: Resolving Efficiency ( S -factor) = Yield × de. A higher S -factor indicates superior chiral recognition and process economy.

Experimental Workflows & Methodologies

Protocol 1: Biocatalytic Asymmetric Synthesis with ISPR

To overcome the unfavorable equilibrium constant associated with bulky ketones[2], this protocol utilizes an engineered ω -transaminase with an ion-exchange resin for In Situ Product Removal (ISPR)[1].

Step-by-Step Methodology:

  • Preparation: In a bioreactor, suspend 50 g/L of 1-(2,4-dimethylphenyl)propan-1-one in a 100 mM phosphate buffer (pH 7.5).

  • Cofactor & Donor Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP) and 1 M isopropylamine (amine donor).

  • ISPR Integration: Introduce 200 g/L of Amberlite XAD-1180 ion-exchange resin. Causality: The resin selectively adsorbs the lipophilic chiral amine product as it forms, continuously pulling the thermodynamic equilibrium forward.

  • Enzyme Addition & Self-Validation: Add 5 g/L of engineered ω -transaminase. Initiate stirring at 400 rpm at 30 °C. Self-Validating Step: Engage a pH-stat titrator with 2 M NaOH. The reaction consumes protons; continuous NaOH consumption mathematically validates ongoing enzymatic conversion without requiring HPLC sampling.

  • Isolation: After 24 hours (or when NaOH consumption ceases), filter the resin, wash with pH 11 buffer to desorb the amine, and extract into dichloromethane. Precipitate as the HCl salt using ethereal HCl.

Transaminase_Pathway Ketone Prochiral Ketone (Bulky Substrate) Enzyme Engineered ω-Transaminase PLP-Dependent Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme ChiralAmine (S)-1-(2,4-Dimethylphenyl) propan-1-amine Enzyme->ChiralAmine Asymmetric Amination Coproduct Ketone Coproduct (e.g., Acetone) Enzyme->Coproduct ISPR In Situ Product Removal (Ion-Exchange Resin) ChiralAmine->ISPR Equilibrium Shift

Biocatalytic asymmetric amination pathway utilizing ISPR to drive equilibrium.

Protocol 2: Diastereomeric Salt Resolution

This protocol details the use of the amine to resolve racemic acids via thermodynamic crystallization.

Step-by-Step Methodology:

  • Free-Base Generation: Dissolve (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride in water. Adjust to pH 12 using 5 M NaOH and extract with methyl tert-butyl ether (MTBE). Evaporate the MTBE to yield the free base.

  • Thermodynamic Mixing: In a jacketed crystallization vessel, combine 1.0 equivalent of the racemic target acid and 0.5 equivalents of the free-base chiral amine in an Ethanol/Water (80:20 v/v) matrix. Heat to 80 °C until a clear solution forms.

  • Controlled Cooling: Program the vessel to cool at a strict gradient of 0.1 °C/min down to 5 °C. Causality: Rapid cooling induces kinetic precipitation, trapping the undesired diastereomer in the crystal lattice. A slow, controlled gradient ensures thermodynamic selection, maximizing the diastereomeric excess (de).

  • Filtration & Self-Validation: Filter the precipitated p-salt. Self-Validating Step: Perform Differential Scanning Calorimetry (DSC) on a 5 mg sample of the crystals. A single, sharp endothermic melting peak confirms eutectic purity, validating the success of the resolution before proceeding to chemical cleavage.

  • Cleavage: Suspend the salt in 2 M HCl and extract the enantiopure acid with ethyl acetate. The chiral amine remains in the aqueous layer as the HCl salt, ready for recovery and reuse.

Resolution_Workflow Salt Amine HCl Salt (Stable Precursor) Base Free Base Generation (NaOH + Extraction) Salt->Base Mix Thermodynamic Mixing (EtOH/H2O, 80°C) Base->Mix Racemate Racemic Acid (Target for Resolution) Racemate->Mix Cool Controlled Cooling (0.1°C/min gradient) Mix->Cool Cryst Diastereomeric Salt Crystallization Cool->Cryst Isolate Filtration & Acidification (Enantiopure Product) Cryst->Isolate

Workflow for diastereomeric salt resolution highlighting thermodynamic control.

Conclusion

While standard chiral amines like (S)-MBA remain cost-effective for simple resolutions, (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride offers a distinct performance advantage when benchmarking resolving power ( S -factor) and chiral discrimination. The steric penalty imposed by the ortho-methyl and propyl groups requires advanced biocatalytic engineering to synthesize, but this same rigidity translates into superior thermodynamic phase separation during downstream pharmaceutical applications.

References

  • Truppo, M. D., Rozzell, J. D., & Turner, N. J. (2010). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development.[Link]

  • Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

As researchers and developers, our primary commitment is to scientific advancement, a goal that is fundamentally reliant on a steadfast dedication to safety. The handling of specialized chemical reagents like (S)-1-(2,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our primary commitment is to scientific advancement, a goal that is fundamentally reliant on a steadfast dedication to safety. The handling of specialized chemical reagents like (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to instill a deep understanding of why each piece of equipment is critical, ensuring that safety protocols are not just followed, but are second nature.

Hazard Profile and Risk Assessment

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, as an amine hydrochloride salt, presents a specific set of potential hazards that dictate our PPE strategy. While a specific, comprehensive toxicological profile may be limited, by examining the chemical class and available Safety Data Sheets (SDS) for analogous compounds, we can establish a robust safety framework. The primary risks involve contact with skin, eyes, and the respiratory system.

Table 1: Inferred Hazard Profile and Potential Effects

Hazard Category Potential GHS Classification Anticipated Health Effects
Acute Toxicity (Oral) Category 3 or 4 Toxic or harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2 May cause skin irritation.
Serious Eye Damage/Irritation Category 1 or 2A Causes serious eye damage or irritation.

| Respiratory Irritation | STOT SE, Category 3 | May cause respiratory irritation, especially if handled as a powder, generating dust. |

This profile underscores that the compound must be handled with measures to prevent any direct contact or inhalation.

The Hierarchy of Controls: A Foundational Safety Principle

Before we even consider PPE, it is imperative to apply the Hierarchy of Controls. This model prioritizes the most effective safety measures first. PPE, while essential, is the final line of defense against exposure.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

For (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, the most critical engineering control is the mandatory use of a certified chemical fume hood for all weighing and handling operations to mitigate inhalation risks.[2]

Task-Specific PPE Protocols

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.

Eye and Face Protection: The Non-Negotiable Barrier

Direct contact with amine compounds can cause severe and irreversible eye damage. Therefore, eye protection is mandatory at all times.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required for all handling procedures.[3]

  • Elevated Risk: When there is a significant risk of splashing (e.g., during transfers of solutions or quenching reactions), a full-face shield must be worn in addition to safety goggles.

Skin and Body Protection: Preventing Dermal Contact
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and appropriate starting point.[2] However, it is crucial to consult the glove manufacturer's compatibility data for the specific glove type and thickness. Always inspect gloves for any signs of degradation or puncture before use.[3][4] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[4]

  • Lab Coat: A clean, buttoned lab coat made of a suitable material must be worn to protect against incidental contact and small splashes.

  • Apparel: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[2]

Respiratory Protection: The Inhalation Safeguard

Engineering controls are the primary method for preventing inhalation. However, respiratory protection may be required in specific situations:

  • Mandatory Use: If handling the solid powder outside of a certified fume hood or if engineering controls are insufficient or malfunctioning, a government-approved respirator (e.g., NIOSH-approved N95 for particulates or a full-face respirator for higher concentrations) is required.[1][3][4]

  • Emergency Use: In the event of a spill or significant release, a self-contained breathing apparatus (SCBA) may be necessary for emergency response personnel.

Table 2: Summary of PPE for Common Laboratory Tasks

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety Goggles Compatible Gloves (Nitrile) Lab Coat Required if not in a fume hood.
Preparing Solutions Safety Goggles & Face Shield Compatible Gloves (Nitrile) Lab Coat Not required if in a fume hood.
Reaction Monitoring Safety Goggles Compatible Gloves (Nitrile) Lab Coat Not required if in a fume hood.

| Large Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Compatible Gloves | Impervious Clothing/Apron | Air-purifying respirator or SCBA. |

Procedural Discipline: Donning, Doffing, and Disposal

The order in which PPE is put on and, more critically, taken off is vital to prevent cross-contamination.

Step-by-Step PPE Workflow
  • Donning (Putting On): The sequence is designed to move from the body outwards.

    • Lab Coat

    • Safety Goggles/Face Shield

    • Gloves (pulled over the cuffs of the lab coat)

  • Doffing (Taking Off): This sequence is the most critical for preventing self-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

    • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out.

    • Lab Coat: Unbutton and remove by folding it inwards on itself, ensuring the outer contaminated surface is contained.

    • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][5]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Gloves (over cuffs) d2->d3 f1 1. Gloves (Contaminated) f2 2. Lab Coat (Contaminated) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Wash Hands f3->f4

Caption: Correct PPE donning and doffing workflow.

Disposal Plan

All disposable PPE used during the handling of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride must be considered hazardous waste.

  • Gloves and other disposables: Place immediately into a designated, labeled hazardous waste container.[2]

  • Contaminated Lab Coats: If grossly contaminated, they should not be laundered. They must be disposed of as hazardous waste according to institutional and local regulations.[1][6]

Emergency Operational Plan

In the event of an exposure, immediate and correct action is critical. All personnel must know the location and operation of safety showers and eyewash stations.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For small spills, trained personnel with appropriate PPE (including respiratory protection) can use an absorbent material to contain and clean up the spill.[2][3] For large spills, evacuate the laboratory and contact the institutional emergency response team.[2]

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues, ensuring that your valuable research can proceed without incident.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet D-5010NS. Retrieved from [Link]

  • Medipan.de. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of California, Merced. (2012, October 19). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Filtrous. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.